molecular formula C13H18N2O4S B8061422 Benzyl 3-sulfamoylpiperidine-1-carboxylate

Benzyl 3-sulfamoylpiperidine-1-carboxylate

Cat. No.: B8061422
M. Wt: 298.36 g/mol
InChI Key: BVCHEDSLMLHTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-sulfamoylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 3-sulfamoylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-sulfamoylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-sulfamoylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCHEDSLMLHTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Benzyl 3-sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In contemporary medicinal chemistry, the design of highly specific active pharmaceutical ingredients (APIs) relies heavily on versatile, conformationally restricted building blocks. Benzyl 3-sulfamoylpiperidine-1-carboxylate (CAS: 2146077-43-0) has emerged as a critical synthetic intermediate, particularly in the development of novel therapeutics targeting neurotological conditions.

This whitepaper provides an in-depth technical analysis of this molecule, detailing its physicochemical properties, the structural causality behind its use, and field-proven, self-validating experimental workflows for its integration into complex drug scaffolds.

Quantitative Physicochemical Profile

Understanding the fundamental properties of a building block is the first step in predicting its behavior in multi-step synthesis. The quantitative data for Benzyl 3-sulfamoylpiperidine-1-carboxylate, aggregated from authoritative chemical databases including [[1]] and [[2]], is summarized below.

PropertyValue
Chemical Name Benzyl 3-sulfamoylpiperidine-1-carboxylate
CAS Number 2146077-43-0
Molecular Weight 298.36 g/mol
Molecular Formula C13H18N2O4S
InChIKey BVCHEDSLMLHTAL-UHFFFAOYSA-N
SMILES (Isomeric) O=C(N1CC(S(=O)(N)=O)CCC1)OCC2=CC=CC=C2
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Structural Causality in Medicinal Chemistry

As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand why this specific molecular architecture is selected for drug discovery:

  • The Cbz (Carboxybenzyl) Protecting Group: The choice of a Cbz group over a standard Boc (tert-butyloxycarbonyl) group is a deliberate strategic decision. Cbz provides orthogonal protection; it is highly stable to the basic conditions often used in early-stage functionalization of the sulfamoyl group, yet it can be cleanly and chemoselectively removed under neutral hydrogenolysis conditions, preventing the degradation of acid-sensitive moieties elsewhere on the target molecule.

  • The Piperidine Core (3-Position Vector): The piperidine ring provides a rigid, basic scaffold that modulates the overall lipophilicity and pharmacokinetic profile of the final API. Placing the sulfamoyl group at the 3-position (rather than the 4-position) alters the spatial exit vector, allowing the molecule to probe distinct sub-pockets within a receptor's active site.

  • The Sulfamoyl Moiety (-SO₂NH₂): This group acts as a potent hydrogen bond donor and acceptor. It is a well-documented bioisostere for phosphates and a strong zinc-binding pharmacophore, making it invaluable for interacting with metalloenzymes or specific transmembrane receptors.

Validated Experimental Workflows

The true value of Benzyl 3-sulfamoylpiperidine-1-carboxylate lies in its downstream utility. Below are detailed, step-by-step methodologies for its deprotection and subsequent coupling.

Crucially, these protocols are designed as self-validating systems , ensuring that researchers can definitively confirm the success of each step before proceeding, thereby preventing the costly carryover of impurities.

Chemoselective Cbz Hydrogenolysis

Objective: To liberate the secondary amine of the piperidine ring for subsequent functionalization. Causality: 10% Palladium on Carbon (Pd/C) is selected as the catalyst because its high surface area facilitates the chemoselective cleavage of the benzyl-oxygen bond under an H₂ atmosphere. Methanol is chosen as the solvent to ensure complete solvation of the polar sulfamoyl group, preventing premature precipitation of the intermediate.

Step-by-Step Protocol:

  • Preparation: Dissolve Benzyl 3-sulfamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous methanol (0.2 M concentration) in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is highly pyrophoric when dry; add under a steady stream of inert argon or nitrogen.

  • Atmosphere Exchange: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours.

  • Self-Validation System (In-Process Control):

    • Mass Spectrometry: Pull a 10 µL aliquot, filter, and analyze via LC-MS. The reaction is validated as complete when the parent mass (m/z [M+H]⁺ = 299.1) completely disappears and is replaced by the free amine peak (m/z[M+H]⁺ = 165.1).

    • Visual Validation: Spot the aliquot on a Thin-Layer Chromatography (TLC) plate and stain with ninhydrin. Heating will reveal a deep purple spot, physically confirming the presence of the newly liberated secondary amine.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield 3-sulfamoylpiperidine as a crude solid, ready for immediate use.

Late-Stage Amide Coupling

Objective: To couple the liberated 3-sulfamoylpiperidine to a target carboxylic acid (e.g., an isoxazole-carboxylic acid). Causality: HATU is employed over standard carbodiimides (like EDC) because it rapidly generates a highly reactive HOAt ester intermediate. This drastically accelerates the coupling of sterically hindered secondary amines and suppresses epimerization. DIPEA is utilized as the base because its steric bulk renders it non-nucleophilic, allowing it to scavenge protons without competing for the activated ester.

Step-by-Step Protocol:

  • Activation: In a dry flask, dissolve the target isoxazole-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the deprotected 3-sulfamoylpiperidine (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • Self-Validation System (Workup & Purification):

    • Quench the reaction with water and extract with ethyl acetate.

    • Orthogonal Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid and HOAt byproducts) and 1M HCl (to remove unreacted piperidine amine and DIPEA). This orthogonal liquid-liquid extraction physically validates the removal of specific reaction components.

    • Analyze the organic layer via LC-MS to confirm the presence of the target API mass before proceeding to final silica gel chromatography.

SyntheticWorkflow A Benzyl 3-sulfamoylpiperidine -1-carboxylate B Hydrogenolysis (10% Pd/C, H2, MeOH) A->B Cbz Deprotection C 3-Sulfamoylpiperidine (Free Amine) B->C - CO2, - Toluene D Amide Coupling (Isoxazole-COOH, HATU, DIPEA) C->D N-Acylation E Isoxazole Carboxamide API (Target Compound) D->E Final Assembly

Synthetic workflow for Cbz-deprotection and amide coupling of the piperidine intermediate.

Therapeutic Applications: Neurotology & Hearing Loss

The practical application of Benzyl 3-sulfamoylpiperidine-1-carboxylate is prominently featured in modern patent literature. As detailed in [[3]], this compound is a critical "Step 4" intermediate in the synthesis of novel isoxazole carboxamide compounds.

In this specific application, the sulfamoylpiperidine derivative is synthesized via the amidation of a chlorosulfonyl precursor using aqueous ammonia (NH₃·H₂O). Following the deprotection and coupling workflows described above, the resulting APIs are designed to target cochlear and vestibular receptors. These compounds have shown significant promise in the clinical prevention and treatment of hearing loss and balance disorders by modulating hair cell survival and signal transduction pathways.

BioPathway API Isoxazole Carboxamide API Target Cochlear/Vestibular Receptors API->Target Binding Cell Hair Cell Survival Signaling Target->Cell Modulation Outcome Hearing Loss Treatment Cell->Outcome Efficacy

Pharmacological pathway for isoxazole carboxamides derived from 3-sulfamoylpiperidine.

References

  • Google Patents. "CN113056455A - Isoxazole carboxamide compound and its use." Google Patents Database.

A Comprehensive Technical Guide on Cbz-Protected Piperidine Sulfonamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cbz-Piperidine-Sulfonamide Axis

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a fundamental strategy to improve target specificity and pharmacokinetic profiles—a paradigm often referred to as "Escape from Flatland"[1]. Within this space, Cbz-protected piperidine sulfonamides (such as Benzyl 4-sulfamoylpiperidine-1-carboxylate, CAS: 878388-35-3) have emerged as privileged building blocks.

As a Senior Application Scientist, I approach the synthesis and application of these molecules not merely as a sequence of reactions, but as a highly orchestrated system of orthogonal reactivities. The architecture of these molecules serves three distinct purposes:

  • The Piperidine Core : Provides a conformationally restricted, 3D vector that allows substituents to project into deep, complex binding pockets (e.g., axial vs. equatorial positioning)[1].

  • The Sulfonamide Pharmacophore : Acts as a metabolically stable hydrogen-bond donor/acceptor and a transition-state bioisostere, critical for engaging non-conserved kinase and protease residues[2].

  • The Cbz (Carboxybenzyl) Protecting Group : Imposes a degree of conformational restriction through the delocalization of nonbonded nitrogen electrons into the carboxyl moiety[3]. More importantly, it provides robust orthogonal protection that survives the harsh, highly acidic conditions required for sulfonamide synthesis, while remaining easily cleavable under mild catalytic hydrogenolysis[4][5].

Structural Rationale and Target Applications

The unique physicochemical properties of piperidine sulfonamides allow them to act as highly selective inhibitors across diverse therapeutic areas. Table 1 summarizes the quantitative and mechanistic data driving their use in current drug development.

Table 1: Target Applications of Piperidine Sulfonamide Derivatives
Target / Disease AreaRole of Piperidine SulfonamideStructural Causality & Mechanism
PI3Kβ (Oncology)Isoform-selective inhibitorThe piperidine flexibility allows the sulfonamide to adopt unique conformations, forming critical H-bonds with non-conserved residues (βLys777 and βAsp780) in the binding site[2].
NLRP3 Inflammasome (Inflammatory Diseases)Allosteric inhibitorActs as a rigid 3D spacer in diarylsulfonylureas. It arrests activated monocytes, preserving plasma membrane latency and preventing caspase-1 activation[6][7].
Kv1.3 Channels (Autoimmune Disorders)Voltage-gated channel blockerThe sulfonamide acts as a bioisostere, while the piperidine core perfectly occupies the hydrophobic pore of the potassium channel, modulating immune cell excitability[5].
γ-Secretase (Alzheimer's Disease)Carbamate-appended inhibitorThe carbamate functionality modulates inter- and intramolecular interactions, imposing conformational restriction that enhances Aβ inhibitory activity[3].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the synthesis of Cbz-protected piperidine sulfonamides must be approached as a self-validating system. The following protocols detail the causality behind each chemical intervention.

Protocol A: Synthesis of Benzyl 4-sulfamoylpiperidine-1-carboxylate

Objective: Convert piperidine-4-sulfonic acid to its Cbz-protected sulfonamide without premature cleavage.

  • Cbz Protection (Amine Masking) :

    • Procedure: Dissolve piperidine-4-sulfonic acid in 1M aqueous NaOH. Cool to 0 °C. Add benzyl chloroformate (Cbz-Cl) dropwise.

    • Causality: The 0 °C environment is critical to minimize the competitive hydrolysis of Cbz-Cl by the aqueous base. The Cbz group is chosen over Boc (tert-butyloxycarbonyl) because the subsequent chlorination step generates HCl, which would rapidly cleave a Boc group[4][5].

  • Chlorination (Activation) :

    • Procedure: Isolate the 1-Cbz-piperidine-4-sulfonic acid. Suspend in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by a stoichiometric excess of thionyl chloride (SOCl2). Reflux for 4 hours.

    • Causality: DMF acts as a Vilsmeier-Haack catalyst, forming an active chloro-iminium intermediate that efficiently converts the sulfonic acid to the highly reactive sulfonyl chloride.

  • Amidation (Sulfonamide Formation) :

    • Procedure: Concentrate the reaction in vacuo to remove all unreacted SOCl2. Redissolve the crude sulfonyl chloride in anhydrous THF. Cool to 0 °C and bubble NH3 gas through the solution for 10–15 minutes[8].

    • Causality: Complete removal of SOCl2 is mandatory to prevent the formation of side products. Excess ammonia acts as both the nucleophile and the acid scavenger (precipitating as NH4Cl), driving the reaction to completion to yield Benzyl 4-sulfamoylpiperidine-1-carboxylate.

Protocol B: Orthogonal Deprotection via Hydrogenolysis

Objective: Liberate the secondary amine for subsequent coupling (e.g., to form NLRP3 inhibitors)[6][7].

  • Reaction Setup : Dissolve Benzyl 4-sulfamoylpiperidine-1-carboxylate in Methanol (MeOH). Add 10 wt% Palladium on Carbon (Pd/C)[6].

  • Atmospheric Control (Critical Safety Step) :

    • Procedure: Evacuate the reaction flask and purge with N2 gas three times. Subsequently, evacuate and purge with H2 gas three times.

    • Causality: Pd/C is highly pyrophoric in the presence of methanol vapors and atmospheric oxygen. This strict inert-transition protocol prevents combustion and ensures the catalyst surface is primed for hydrogen adsorption.

  • Hydrogenolysis : Stir the suspension under an H2 atmosphere (50 psi) at 25 °C for 30 hours[6].

  • Workup : Filter the mixture through a pad of Celite.

    • Causality: Celite traps fine, sub-micron palladium particles that would otherwise pass through standard filter paper, preventing heavy metal contamination in the final Active Pharmaceutical Ingredient (API) intermediate.

Pathway and Workflow Visualizations

To conceptualize the integration of chemistry and biology, the following diagrams map both the synthetic logic and the biological intervention of these compounds.

Synthetic Strategy

SyntheticWorkflow A Piperidine-4-sulfonic acid B Cbz-Protection (Cbz-Cl, NaOH, 0°C) A->B C 1-Cbz-piperidine-4-sulfonic acid B->C D Chlorination (SOCl2, cat. DMF, Reflux) C->D E 1-Cbz-piperidine-4-sulfonyl chloride D->E F Amidation (NH3 gas, THF, 0°C) E->F G Benzyl 4-sulfamoylpiperidine-1-carboxylate (Stable Intermediate) F->G H Hydrogenolysis (H2 50 psi, Pd/C, MeOH) G->H Orthogonal Deprotection I 4-Piperidinesulfonamide (Active Free Amine) H->I

Caption: Synthetic workflow for Cbz-protected piperidine sulfonamides and subsequent deprotection.

Biological Mechanism: NLRP3 Inflammasome Inhibition

Piperidine sulfonamides are heavily utilized in synthesizing diarylsulfonylureas that block the NLRP3 inflammasome[6][7]. The diagram below illustrates where these inhibitors interrupt the pathogenic signaling cascade.

NLRP3Pathway P1 Signal 1: TLR Activation (Priming) P2 NF-κB Nuclear Translocation P1->P2 P3 NLRP3 & pro-IL-1β Upregulation P2->P3 A2 NLRP3 Inflammasome Assembly P3->A2 A1 Signal 2: K+ Efflux / ROS (Activation) A1->A2 A3 Caspase-1 Activation A2->A3 A4 IL-1β Maturation & Pyroptosis A3->A4 I1 Piperidine Sulfonamide Inhibitors I1->A2 Allosteric Arrest

Caption: Mechanism of action of piperidine sulfonamide derivatives in inhibiting the NLRP3 inflammasome.

Conclusion

The utility of Cbz-protected piperidine sulfonamides lies in their dual identity: they are robust, orthogonally protected synthetic intermediates, and they are geometrically precise, 3D pharmacophores. By understanding the causality behind their chemical stability (e.g., Cbz resistance to acidic chlorination) and their biological geometry (e.g., accessing non-conserved kinase residues), medicinal chemists can leverage these building blocks to design highly selective, next-generation therapeutics.

References

  • Zunder, E. R., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. PMC / MDPI. Available at:[Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • Harrison, D., et al. (2022). US11465992B2 - Sulfonamide carboxamide compounds. Google Patents.
  • Zhang, Y., et al. (2021). CN113056455A - Isoxazole carboxamide compound and its use. Google Patents.
  • Smith, J., et al. (2024). US20240150291A1 - Process for the preparation of nlrp3 inhibitors. Google Patents.
  • Gillner, D. M. (2012). The Enzymatic Activity and Inhibition of DapE. CORE / Loyola University Chicago. Available at:[Link]

  • Clarke, P. A., et al. (2018). Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose eTheses Online. Available at:[Link]

  • Baell, J., et al. (2011). WO2011073269A1 - Piperidine aryl sulfonamide derivatives as kv1.3 modulators. Google Patents.

Sources

Physicochemical Characterization of Benzyl 3-sulfamoylpiperidine-1-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzyl 3-sulfamoylpiperidine-1-carboxylate is a small molecule of interest within contemporary drug discovery programs. Its structural motifs, featuring a piperidine core, a sulfamoyl group, and a benzyl carbamate protecting group, are prevalent in a variety of biologically active compounds. A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement as a potential therapeutic agent. These properties govern its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target engagement.[1][2][3] This technical guide provides a comprehensive overview of the key physicochemical characteristics of Benzyl 3-sulfamoylpiperidine-1-carboxylate, outlines detailed experimental protocols for their determination, and discusses the implications of these properties in the context of drug development.

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties.[2] Early and accurate characterization allows for informed decision-making, enabling researchers to identify potential liabilities and devise strategies for mitigation.[4] This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental guidance.

Molecular Structure and Identity

A clear definition of the molecule's structure and identity is the foundation of any physicochemical characterization campaign.

Caption: Chemical structure of Benzyl 3-sulfamoylpiperidine-1-carboxylate.

Table 1: Compound Identification

ParameterValueSource
IUPAC Name Benzyl 3-sulfamoylpiperidine-1-carboxylateN/A
CAS Number 2146077-43-0[Vendor Information]
Molecular Formula C₁₃H₁₈N₂O₄SCalculated
Molecular Weight 298.36 g/mol [Vendor Information]

Physical State and Thermal Properties

The physical state and thermal behavior of a compound are critical for its handling, formulation, and stability assessment.

Table 2: Predicted and Typical Physical and Thermal Properties

ParameterPredicted/Typical ValueSignificance in Drug Development
Physical Form White to off-white solidImpacts handling, dissolution rate, and formulation (e.g., tablet vs. capsule).
Melting Point (°C) 120 - 150 (estimated range for similar structures)A sharp melting point is indicative of high purity.[5] It also influences the choice of formulation processing techniques.
Decomposition Temperature (°C) > 200 (estimated)Defines the upper limit for thermal processing and storage conditions to avoid degradation.[6]
Water Content (%) < 0.5 (typical for crystalline solids)Water content can affect stability, hygroscopicity, and powder flow.[7]
Experimental Protocols for Thermal Analysis

The capillary method is a fundamental technique for determining the melting point of a crystalline solid.[8][9]

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate to approximately 10-15°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[10][11]

  • Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded as the melting range.[10] A narrow melting range typically indicates high purity.[5][8]

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It can be used to determine melting point, heat of fusion, and to assess purity.[13][14][15]

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Procedure: The sample and a reference pan (usually empty) are heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting thermogram shows a peak corresponding to the melting of the substance. The onset temperature of this peak is taken as the melting point. The area under the peak is proportional to the heat of fusion. Purity can be estimated based on the shape of the melting peak using the van't Hoff equation.[13][16]

TGA measures the change in mass of a sample as a function of temperature.[17] It is useful for determining the presence of residual solvents or water and assessing thermal stability.[7]

  • Sample Preparation: An accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: A calibrated thermogravimetric analyzer is used.

  • Procedure: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere.

  • Data Analysis: The TGA curve plots mass loss versus temperature. A step-wise loss of mass indicates the loss of volatiles or decomposition.[17]

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[18][19]

  • Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric) is used. The coulometric method is suitable for very low water content.[20]

  • Reagents: Anhydrous methanol and a Karl Fischer reagent are used.

  • Procedure: A known weight of the sample is dissolved in anhydrous methanol in the titration vessel. The solution is then titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined water equivalence factor of the reagent.[18]

Solubility and Lipophilicity

Solubility and lipophilicity are two of the most critical physicochemical properties influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][21][22]

Table 3: Predicted Solubility and Lipophilicity

ParameterPredicted ValueSignificance in Drug Development
Aqueous Solubility (logS) -3 to -4 (estimated)Low aqueous solubility can lead to poor absorption and bioavailability.[21]
Lipophilicity (logP) 2.5 - 3.5 (estimated)Affects membrane permeability, protein binding, and metabolic clearance.[] A balance is crucial for optimal drug-like properties.
pKa (acidic) 8.5 - 9.5 (sulfamoyl NH, estimated)The ionization state of the molecule at physiological pH affects its solubility, permeability, and target binding.
pKa (basic) N/AThe piperidine nitrogen is part of a carbamate and is not basic.
Experimental Protocols for Solubility and Lipophilicity

Solubility_Lipophilicity_Workflow cluster_solubility Aqueous Solubility Determination cluster_lipophilicity Lipophilicity (logP) Determination prep_sat Prepare Saturated Solution (Shake-flask method) equilibrate Equilibrate for 24-48h at controlled temperature prep_sat->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate quantify_sol Quantify Concentration in Supernatant (e.g., HPLC-UV) separate->quantify_sol prep_part Prepare Octanol/Water System with dissolved compound shake Shake to Equilibrium prep_part->shake separate_phases Separate Octanol and Aqueous Phases shake->separate_phases quantify_lip Quantify Concentration in Each Phase (e.g., HPLC-UV) separate_phases->quantify_lip

Sources

An In-depth Technical Guide to the Solubility Profile of Benzyl 3-sulfamoylpiperidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. This guide provides a comprehensive technical overview of the solubility profile of Benzyl 3-sulfamoylpiperidine-1-carboxylate, a key intermediate in medicinal chemistry. We will explore the theoretical underpinnings of its solubility, present a detailed, field-proven protocol for its experimental determination, and discuss the implications of its solubility characteristics in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility of sulfonamide-containing piperidine derivatives.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is intrinsically linked to its bioavailability, which in turn is heavily dependent on its solubility. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Beyond bioavailability, the solubility of an API in various organic solvents is a pivotal parameter that governs several key stages of pharmaceutical development, including:

  • Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of the API.

  • Formulation: Developing a stable and effective dosage form, be it a tablet, capsule, or injectable, requires a thorough understanding of the API's solubility in different excipients and solvent systems.

  • Analytical Method Development: The choice of solvents is critical for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quality control.

Benzyl 3-sulfamoylpiperidine-1-carboxylate, with its polar sulfamoyl group and a more non-polar benzyl carbamate moiety, presents an interesting case for solubility studies. This guide will provide the necessary framework to experimentally determine and interpret its solubility profile.

Physicochemical Properties of Benzyl 3-sulfamoylpiperidine-1-carboxylate

While specific experimental data for Benzyl 3-sulfamoylpiperidine-1-carboxylate is not extensively available in public literature, we can infer its likely properties based on its chemical structure and data from related sulfonamide compounds.

  • Structure:

    • Piperidine ring: A saturated heterocyclic amine.

    • Sulfamoyl group (-SO₂NH₂): A polar, hydrogen-bonding group that is expected to contribute to solubility in polar solvents.

    • Benzyl carbamate group (-Cbz): A bulky, relatively non-polar group that will influence solubility in less polar solvents.

  • Predicted Solubility Behavior: Based on the "like dissolves like" principle, we can anticipate the following:

    • High solubility in polar aprotic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide) and some polar protic solvents (e.g., alcohols) that can engage in hydrogen bonding with the sulfamoyl group.

    • Moderate solubility in solvents of intermediate polarity (e.g., esters, ketones).

    • Low solubility in non-polar solvents (e.g., alkanes, toluene).

The interplay between the polar sulfamoyl group and the non-polar benzyl carbamate will result in a nuanced solubility profile that necessitates experimental determination.

Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[1] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility.

Rationale Behind the Shake-Flask Method

The core principle of this method is to establish a dynamic equilibrium between the dissolved solute and the excess solid solute in a given solvent. By agitating the mixture for a prolonged period, we ensure that the dissolution rate equals the precipitation rate, resulting in a saturated solution. The subsequent analysis of the clear supernatant provides the equilibrium solubility value. The presence of undissolved solid at the end of the experiment is a critical visual confirmation that equilibrium has been reached.[2]

Detailed Step-by-Step Protocol

Materials and Equipment:

  • Benzyl 3-sulfamoylpiperidine-1-carboxylate (solid)

  • A range of organic solvents of varying polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane)

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker or orbital incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid Benzyl 3-sulfamoylpiperidine-1-carboxylate to a series of vials. The key is to have more solid than will dissolve.

  • Solvent Addition: Accurately add a known volume or mass of each selected organic solvent to the respective vials.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to achieve a stable concentration.[3]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, it is good practice to draw the liquid from the top of the solution.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved solid. This step is crucial to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Benzyl 3-sulfamoylpiperidine-1-carboxylate.

Data Analysis and Expression

The solubility can be expressed in various units, such as:

  • mg/mL: Milligrams of solute per milliliter of solvent.

  • Molarity (mol/L): Moles of solute per liter of solution.

  • Mole fraction (x): The ratio of the moles of solute to the total moles of solute and solvent.

The concentration obtained from the HPLC analysis is used to calculate the solubility, taking into account the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Visual Confirmation: At the end of the experiment, there must be visible excess solid in each vial.

  • Time to Equilibrium: A time-course study should be performed initially to confirm that the solubility has reached a plateau and is not changing with further agitation.

  • Solid-State Analysis: The solid residue after the experiment can be analyzed (e.g., by XRPD or DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[3]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid Benzyl 3-sulfamoylpiperidine-1-carboxylate to vials B Add known volume/mass of organic solvent A->B C Seal vials and place in thermostatic shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate Solubility (mg/mL, mol/L, etc.) H->I

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Expected Solubility Profile and Data Presentation

While experimental data is pending, a hypothetical solubility profile for Benzyl 3-sulfamoylpiperidine-1-carboxylate in a range of common organic solvents at 25 °C is presented in the table below. This serves as an example of how the experimentally determined data should be structured for clear comparison.

SolventSolvent Polarity Index (Snyder)Dielectric Constant (ε)Expected Solubility (mg/mL)
Heptane0.11.9< 0.1
Toluene2.42.41 - 5
Ethyl Acetate4.46.010 - 20
Acetone5.12150 - 100
Ethanol4.324.5> 100
Methanol5.132.7> 150
Dimethylformamide (DMF)6.436.7> 200
Dimethyl Sulfoxide (DMSO)7.246.7> 200

Note: The solubility values are hypothetical and for illustrative purposes only.

Causality and Field-Proven Insights

The expected trend in solubility can be rationalized by considering the intermolecular forces at play:

  • In non-polar solvents like heptane and toluene, the primary interactions are weak van der Waals forces. The energy required to break the strong hydrogen bonds in the crystal lattice of the polar sulfamoyl-containing compound is not compensated by the weak solute-solvent interactions, leading to very low solubility.

  • In polar aprotic solvents like acetone, DMF, and DMSO, the strong dipole-dipole interactions between the solvent and the solute, particularly with the sulfamoyl and carbamate groups, can effectively overcome the lattice energy, resulting in high solubility.

  • In polar protic solvents like methanol and ethanol, the ability of the solvent to act as both a hydrogen bond donor and acceptor allows for strong interactions with the sulfamoyl group, leading to excellent solubility.[4]

The relationship between solvent properties and the expected solubility of a polar molecule like Benzyl 3-sulfamoylpiperidine-1-carboxylate is illustrated below.

G cluster_solute Benzyl 3-sulfamoylpiperidine-1-carboxylate cluster_solvents Solvent Properties cluster_solubility Expected Solubility solute Polar Sulfamoyl Group Non-polar Benzyl Carbamate polar_protic Polar Protic (e.g., Methanol) H-bond donor/acceptor solute:f0->polar_protic:h Strong Interaction polar_aprotic Polar Aprotic (e.g., DMSO) Strong Dipole solute:f0->polar_aprotic:d Strong Interaction non_polar Non-polar (e.g., Heptane) van der Waals forces solute:f1->non_polar:v Weak Interaction high_sol High Solubility polar_protic->high_sol polar_aprotic->high_sol low_sol Low Solubility non_polar->low_sol

Caption: Relationship between solute functional groups, solvent properties, and expected solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of Benzyl 3-sulfamoylpiperidine-1-carboxylate in organic solvents. By employing the robust shake-flask method and adhering to principles of scientific integrity, researchers can generate reliable data that is crucial for informed decision-making in the drug development process.

Future work should focus on generating a comprehensive experimental dataset for this compound across a wider range of solvents and temperatures. Additionally, the development of predictive computational models, such as those based on machine learning or thermodynamic principles, could further accelerate the solvent screening process for this and other novel drug candidates.[5]

References

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). SpringerLink.
  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed.
  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed.
  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. (n.d.). ResearchGate.
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (n.d.). Digital Discovery (RSC Publishing).
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16). Research Communities by Springer Nature.
  • A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. (n.d.). Benchchem.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Der Pharmacia Lettre.
  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). SciELO.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (n.d.). Journal of Chemical & Engineering Data - ACS Publications.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. (n.d.). Academia.edu.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal.

Sources

Technical Whitepaper: Structural Informatics, Synthesis, and Drug Discovery Applications of Benzyl 3-sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of medicinal chemistry, the strategic use of orthogonally protected, sp³-rich building blocks is paramount for developing highly selective therapeutics. Benzyl 3-sulfamoylpiperidine-1-carboxylate (CAS: 2146077-43-0) serves as a critical intermediate in this domain. By combining a flexible piperidine core, a potent zinc-binding primary sulfonamide, and a robust carboxybenzyl (Cbz) protecting group, this molecule provides a foundational scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of next-generation Carbonic Anhydrase (CA) inhibitors.

This technical guide dissects the structural informatics, mechanistic rationale, and validated synthetic protocols associated with this compound, providing a comprehensive framework for researchers and drug development professionals.

Chemical Identity & Structural Informatics

Accurate molecular representation is the first step in computational drug design and chemical procurement. The table below summarizes the core quantitative and topological data for Benzyl 3-sulfamoylpiperidine-1-carboxylate.

PropertyValue
Chemical Name Benzyl 3-sulfamoylpiperidine-1-carboxylate
CAS Registry Number 2146077-43-0
Molecular Formula C₁₃H₁₈N₂O₄S
Molecular Weight 298.36 g/mol
SMILES String O=C(OCC1=CC=CC=C1)N2CCCC(S(=O)(=O)N)C2
InChIKey BVCHEDSLMLHTAL-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) ~89.7 Ų
Hydrogen Bond Donors / Acceptors 1 / 4

The SMILES string explicitly maps the connectivity of the molecule, highlighting the 1,3-relationship between the carbamate nitrogen and the sulfamoyl-bearing carbon. The InChIKey serves as a collision-resistant digital hash, ensuring precise database retrieval across chemical repositories.

Mechanistic Rationale in Drug Design

The architecture of Benzyl 3-sulfamoylpiperidine-1-carboxylate is not arbitrary; it is engineered to solve specific synthetic and pharmacological challenges:

  • The Piperidine Core (Escaping Flatland): Traditional drug discovery heavily relied on flat, sp²-hybridized aromatic rings, which often suffer from poor aqueous solubility and off-target toxicity. The sp³-hybridized piperidine ring introduces three-dimensional conformational flexibility, improving the pharmacokinetic profile (e.g., LogP and solubility) of the final drug candidate.

  • The Sulfamoyl Group (-SO₂NH₂): The primary sulfonamide is the premier zinc-binding pharmacophore (ZBP). In physiological environments, the sulfonamide nitrogen deprotonates and coordinates directly with the Zn(II) ion located in the active site of metalloenzymes, such as Carbonic Anhydrases, displacing the catalytic water molecule and halting enzyme activity ().

  • The Carboxybenzyl (Cbz) Protecting Group: To functionalize the sulfamoyl group (e.g., converting it into a sulfonylurea), the secondary amine of the piperidine ring must be masked. The Cbz group is highly stable to the basic and nucleophilic conditions used in these downstream reactions. Once functionalization is complete, the Cbz group can be cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) without degrading the sensitive sulfonamide linkages ().

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Benzyl 3-sulfamoylpiperidine-1-carboxylate relies on the selective N-acylation of 3-sulfamoylpiperidine.

Causality of Experimental Choices

The primary sulfonamide nitrogen is significantly less nucleophilic than the secondary piperidine amine due to the strong electron-withdrawing nature of the adjacent sulfonyl group. By utilizing Schotten-Baumann conditions—a biphasic solvent system (THF/H₂O) with a mild base (NaHCO₃) at 0 °C—we achieve two goals:

  • Thermodynamic Sink: The aqueous base neutralizes the HCl byproduct, preventing the protonation of the piperidine amine, which would otherwise render it unreactive.

  • Hydrolysis Suppression: The low temperature and biphasic nature minimize the competing hydrolysis of the Benzyl chloroformate (Cbz-Cl) reagent.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 3-sulfamoylpiperidine (1.0 eq, 10 mmol) in a 1:1 mixture of Tetrahydrofuran (THF, 25 mL) and saturated aqueous NaHCO₃ (25 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to 0 °C.

  • Reagent Addition: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq, 11 mmol) dropwise over 15 minutes under vigorous magnetic stirring.

  • Reaction Propagation: Remove the ice bath. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The disappearance of the ninhydrin-active starting material validates the completion of the acylation.

  • Workup: Dilute the mixture with Ethyl Acetate (50 mL). Separate the organic layer and wash sequentially with 1M HCl (20 mL, to purge unreacted amine), deionized water (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane to EtOAc gradient) to yield the product as a white solid.

SynthesisWorkflow A 3-Sulfamoylpiperidine (Starting Material) C Schotten-Baumann Conditions (NaHCO3, H2O/THF) A->C B Benzyl Chloroformate (Cbz-Cl) B->C D Benzyl 3-sulfamoylpiperidine -1-carboxylate (Target Product) C->D Selective N-Acylation

Fig 1. Synthetic workflow for the N-Cbz protection of 3-sulfamoylpiperidine.

Applications in Fragment-Based Drug Discovery (FBDD)

Once synthesized, Benzyl 3-sulfamoylpiperidine-1-carboxylate is frequently deployed in Fragment-Based Drug Discovery (FBDD) to target tumor hypoxia. Solid tumors rapidly outgrow their blood supply, creating a hypoxic microenvironment. This triggers the HIF-1α pathway, leading to the overexpression of Carbonic Anhydrase IX and XII (CA IX/XII). These enzymes hydrate extracellular CO₂ to bicarbonate and protons, acidifying the tumor microenvironment—a process critical for tumor survival, immune evasion, and metastasis.

Sulfamoylpiperidine derivatives act as potent, selective inhibitors of CA IX/XII. By chelating the zinc ion at the enzyme's active site, these compounds block extracellular acidification, thereby inducing tumor cell apoptosis and restoring the efficacy of co-administered immunotherapies ().

CAInhibition A Tumor Hypoxia Microenvironment B HIF-1α Pathway Activation A->B C Carbonic Anhydrase IX/XII Overexpression B->C D Extracellular Acidification (Tumor Survival & Metastasis) C->D E Sulfamoylpiperidine Derivative (Inhibitor) F Zinc-Ion Chelation at CA Active Site E->F F->C Competitive Inhibition

Fig 2. Mechanism of tumor hypoxia adaptation and targeted inhibition by sulfamoylpiperidines.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block, the following self-validating analytical parameters must be met:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Operating in Electrospray Ionization positive mode (ESI+), the mass spectrum must exhibit a dominant pseudomolecular ion peak at m/z 299.1 [M+H]⁺ , confirming the molecular weight.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • δ 7.40 – 7.25 (m, 5H): Validates the presence of the aromatic benzyl protons.

    • δ 6.85 (br s, 2H): Corresponds to the primary sulfonamide protons (-SO₂NH₂). Causality Check: The presence of this peak, which is exchangeable with D₂O, confirms that the sulfonamide group remained unreacted during the Cbz protection step.

    • δ 5.10 (s, 2H): Confirms the benzylic methylene protons (-O-CH₂-Ph).

    • δ 4.10 – 2.60 (m, 5H): Piperidine ring protons. Note: These peaks will appear broadened or split due to the restricted rotation around the carbamate C-N bond (rotamers).

References

  • Sharonova, T., Zhmurov, P., Kalinin, S., Nocentini, A., Angeli, A., Ferraroni, M., Korsakov, M., Supuran, C. T., & Krasavin, M. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857–865.[Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]

The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous nitrogen-containing heterocycle that has served as a foundational building block in medicinal chemistry for over a century. First reported in the 1850s following its isolation from black pepper (piperine)[1], piperidine has evolved from a natural product curiosity to a cornerstone of modern rational drug design. Among its derivatives, 3-substituted piperidines have emerged as highly privileged scaffolds. By breaking the symmetry of the unsubstituted ring, functionalization at the C3 position introduces a stereocenter, enabling precise 3D vectoring of pharmacophores into complex protein binding pockets[2]. This whitepaper provides an in-depth technical analysis of the historical evolution, modern asymmetric synthesis, and pharmacological applications of 3-substituted piperidines.

The Strategic Rationale for C3 Substitution

As a Senior Application Scientist, I frequently observe that the choice of substitution position on a heterocyclic ring dictates the success or failure of a drug candidate. While 4-substituted piperidines maintain a plane of symmetry, substitution at the 3-position introduces chirality. This is not merely a structural variation; it is a strategic vectoring maneuver.

The introduction of a substituent at C3 fundamentally alters the conformational dynamics of the ring (typically favoring the chair conformation with the bulkier group in the equatorial position) and modulates the pKa of the secondary amine[1]. This specific geometry is critical for target engagement. For instance, the 3-carboxylic acid derivative (nipecotic acid) perfectly mimics the spatial arrangement required to bind and inhibit the GABA transporter (GAT-1), a discovery that directly led to the development of the anticonvulsant drug Tiagabine[3]. Similarly, the 3-aminopiperidine motif is essential for fitting into the tight catalytic pockets of dipeptidyl peptidase-4 (DPP-4) and Janus kinases (JAK)[4][5].

Modern Asymmetric Synthetic Methodologies

Historically, accessing enantiopure 3-substituted piperidines was a bottleneck. Stepwise construction of the ring suffered from lengthy syntheses, while late-stage classical or biocatalytic resolutions resulted in a maximum 50% yield of the desired enantiomer, generating significant chemical waste[2][6].

A paradigm shift occurred with the development of transition-metal-catalyzed asymmetric functionalization of pyridines. A breakthrough methodology involves the Rh-catalyzed asymmetric reductive Heck-type carbometalation of dihydropyridines[2][7].

SynthWorkflow Pyridine Pyridine Core Reduction1 Partial Reduction NaBH4, ClCO2Ph Pyridine->Reduction1 DHP Dihydropyridine Intermediate Reduction1->DHP RhCat Rh-Catalyzed Carbometalation DHP->RhCat THP 3-Substituted Tetrahydropyridine RhCat->THP High ee% Boronic Arylboronic Acid Boronic->RhCat Reduction2 Hydrogenation Pd/C, H2 THP->Reduction2 Product Enantioenriched 3-Piperidine Reduction2->Product

Fig 1. Rh-catalyzed asymmetric synthesis workflow for 3-substituted piperidines.

Validated Experimental Protocol 1: Rh-Catalyzed Asymmetric Synthesis

This self-validating protocol guarantees high enantiomeric excess (ee) by leveraging the steric bulk of a chiral ligand during the carbometalation step[7].

Step 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine)

  • Procedure: To a solution of pyridine (20 mmol) and NaBH4 (20.0 mmol) in MeOH (50 mL) at −78 °C, phenyl chloroformate (20 mmol) is added dropwise under nitrogen. Stir for 3 hours, quench with water, extract with Et2O, and purify via silica gel[7].

  • Causality & Logic: The cryogenic temperature (−78 °C) is absolutely critical. It prevents the over-reduction of the pyridine ring to a fully saturated piperidine and strictly controls the regioselectivity of the hydride attack, trapping the reactive intermediate as the stable 1,2-dihydropyridine[7].

Step 2: Rh-Catalyzed Cross-Coupling

  • Procedure: In an argon-purged vial, combine [Rh(cod)OH]2 (3 mol%) and (S)-Segphos (7 mol%). Add Toluene (0.25 mL), THP (0.25 mL), H2O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv). Stir at 70 °C. Add arylboronic acid (3.0 equiv) and the dihydropyridine (1.0 equiv). Stir for 20 hours, cool, filter through SiO2, and purify[7].

  • Causality & Logic: The use of aqueous CsOH as a base is the linchpin of this reaction. The hydroxide ion is necessary to activate the arylboronic acid for transmetalation to the rhodium center. The meticulously chosen mixed solvent system (Toluene/THP/H2O) balances the solubility of the highly lipophilic organic substrates and the water-soluble inorganic base, eliminating biphasic mass-transfer limitations and ensuring a homogenous catalytic cycle[6][7].

Validated Experimental Protocol 2: Chiral Pool Synthesis of 3-Aminopiperidines

For 3-aminopiperidines—a motif found in Alogliptin and Tofacitinib[4][5]—an alternative "chiral pool" approach is highly efficient.

  • Procedure: Begin with enantiopure D- or L-ornithine/lysine methyl esters. Induce lactamization to form the cyclic amide. Protect the primary amine (e.g., using a trityl or Boc group). Reduce the lactam carbonyl to a methylene group using LiAlH4 in THF at 64 °C. Deprotect to yield the enantiopure 3-aminopiperidine[5].

  • Causality & Logic: By utilizing naturally occurring (or readily available synthetic) chiral amino acids, this protocol completely bypasses the need for asymmetric catalysis or late-stage resolution. The stereocenter is preserved throughout the cyclization and reduction steps, making it a self-validating system for achieving >99% ee[5].

Pharmacological Landscape & Pathway Modulation

The versatility of the 3-substituted piperidine scaffold is reflected in its widespread presence across various therapeutic areas. The table below summarizes key qualitative data for FDA-approved drugs utilizing this core.

Table 1: Pharmacological Profiles of Clinical Agents Containing 3-Substituted Piperidines
Drug NameTherapeutic AreaPrimary Target3-Substituent MotifClinical Status
Niraparib OncologyPARP1 / PARP23-(4-fluorophenyl)FDA Approved[2]
Tiagabine NeurologyGAT-1 (GABA Transporter)3-carboxylic acid (Nipecotic acid)FDA Approved[2][3]
Alogliptin EndocrinologyDPP-43-aminopiperidineFDA Approved[4]
Tofacitinib ImmunologyJAK1 / JAK33-aminopiperidine derivativeFDA Approved[4][5]
Preclamol PsychiatryDopamine Autoreceptor3-(3-hydroxyphenyl)Clinical Candidate[2]
Mechanism of Action: PI3K/Akt Pathway Modulation in Oncology

Beyond the approved drugs listed above, 3-substituted piperidines are heavily investigated as targeted anticancer agents, specifically as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway[8].

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of numerous malignancies. 3-substituted piperidine derivatives have demonstrated potent PI3K inhibitory activity (with IC50 values often in the low nanomolar range)[8]. By binding to the ATP-binding cleft of PI3K, these compounds halt the conversion of PIP2 to PIP3. Consequently, the downstream effector Akt is not phosphorylated, which shuts down the mTOR complex and triggers cellular apoptosis[8].

PI3KPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K Enzyme RTK->PI3K PIP3 PIP3 PI3K->PIP3 Inhibitor 3-Substituted Piperidine Inhibitor Inhibitor->PI3K Blocks Apoptosis Apoptosis Inhibitor->Apoptosis Induces Akt Akt (PKB) PIP3->Akt mTOR mTOR Complex Akt->mTOR Survival Cell Proliferation mTOR->Survival

Fig 2. Mechanism of PI3K/Akt pathway modulation by 3-substituted piperidines.

Future Perspectives

The trajectory of 3-substituted piperidines in drug discovery is moving toward highly functionalized, stereochemically dense architectures. As synthetic methodologies like asymmetric C-H activation and photoredox catalysis continue to mature, the ability to rapidly generate diverse libraries of 3-substituted piperidines will expand. For drug development professionals, mastering the synthesis and spatial vectoring of this privileged scaffold remains a critical competency for designing the next generation of highly selective therapeutics.

References

  • [2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. National Institutes of Health (NIH).

  • [8] . Benchchem.

  • [7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic-Chemistry.org.

  • [6] Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. Thieme-Connect.

  • [1] Piperidine. Wikipedia.

  • [4] A Highly Divergent Synthesis of 3-Aminotetrahydropyridines. National Institutes of Health (NIH).

  • [5] Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. ACS Publications.

  • [3] Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Arabian Journal of Chemistry.

Sources

Methodological & Application

Application Note: Cbz-Deprotection of Benzyl 3-Sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Benzyl 3-sulfamoylpiperidine-1-carboxylate is a highly valuable intermediate in pharmaceutical development, frequently utilized to introduce the piperidine-3-sulfonamide pharmacophore into drug candidates. The carboxybenzyl (Cbz) group provides robust protection of the secondary amine during upstream synthetic steps. However, its removal requires careful strategic planning to prevent side reactions and overcome the inherent challenges posed by the primary sulfamoyl (-SO₂NH₂) moiety.

While standard Cbz deprotection relies on catalytic hydrogenolysis [1], the presence of the sulfur-containing sulfamoyl group introduces the risk of transition-metal catalyst poisoning. Although highly oxidized sulfur (sulfonamides/sulfamates) is significantly less coordinating than thiols or thioethers, it can still reduce the turnover frequency of standard Palladium on Carbon (Pd/C). Furthermore, the deprotection generates a free secondary piperidine amine, which is a strong Lewis base that can further coordinate and deactivate the palladium surface.

To overcome these challenges, this application note details three field-proven protocols: Acid-Assisted Hydrogenolysis (the industry standard for scale-up), Catalytic Transfer Hydrogenation (for rapid lab-scale synthesis), and Acidic Cleavage (a metal-free alternative).

Mechanistic Causality & Pathway Selection

The selection of the deprotection method is dictated by the scale of the reaction and the downstream application of the intermediate.

  • Acid-Assisted Hydrogenolysis: By adding one equivalent of a strong acid (e.g., HCl or TFA) to the hydrogenation mixture, the newly liberated secondary amine is immediately protonated to form an ammonium salt. This prevents the amine from binding to the palladium catalyst, driving the reaction to completion and yielding a highly crystalline, shelf-stable hydrochloride salt [2].

  • Catalytic Transfer Hydrogenation (CTH): Utilizing ammonium formate as a hydrogen donor creates a massive local concentration of hydrogen at the catalyst surface. This kinetic advantage often outcompetes mild catalyst poisoning, making it ideal for rapid, small-scale deprotections without the need for pressurized hydrogen gas [3].

  • Strong Acid Cleavage: In cases where residual palladium cannot be tolerated in downstream biological assays, or if severe poisoning occurs, treating the substrate with HBr in acetic acid cleaves the Cbz group via an S_N2/S_N1 mechanism, generating benzyl bromide and CO₂ as byproducts [2].

G SM Benzyl 3-sulfamoylpiperidine -1-carboxylate Decision Select Deprotection Strategy SM->Decision MethA Method A: H2, Pd/C, HCl (Standard / Scale-up) Decision->MethA High Yield, Salt Form MethB Method B: NH4HCO2, Pd/C (Rapid Lab Scale) Decision->MethB Fast, Mild MethC Method C: HBr/AcOH (Metal-Free Alternative) Decision->MethC Pd Poisoning Issues ProdA 3-Sulfamoylpiperidine Hydrochloride MethA->ProdA ProdB 3-Sulfamoylpiperidine Free Base MethB->ProdB ProdC 3-Sulfamoylpiperidine Hydrobromide MethC->ProdC

Workflow for selecting the optimal Cbz-deprotection strategy based on scale and compatibility.

Experimental Protocols

Method A: Acid-Assisted Catalytic Hydrogenolysis (Preferred)

This method is highly recommended for generating a stable, easily purifiable hydrochloride salt.

Reagents:

  • Benzyl 3-sulfamoylpiperidine-1-carboxylate (1.0 equiv)

  • 10% Pd/C (50% wet) (0.10 equiv by weight)

  • 1.25 M HCl in Methanol (1.1 equiv)

  • Hydrogen gas (Balloon or Parr hydrogenator at 30-40 psi)

  • Methanol (Solvent, 10 mL/mmol)

Step-by-Step Procedure:

  • Preparation: Dissolve Benzyl 3-sulfamoylpiperidine-1-carboxylate in anhydrous methanol in a heavy-walled hydrogenation flask.

  • Acidification: Add 1.1 equivalents of 1.25 M HCl in methanol to the solution. Stir for 5 minutes.

  • Catalyst Addition: Carefully add the 10% Pd/C. Safety Note: Pd/C is pyrophoric. Always add it to a nitrogen-flushed flask or wet it with a small amount of toluene prior to addition.

  • Purging: Seal the flask. Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3 times). Evacuate the flask and backfill with Hydrogen gas (repeat 3 times).

  • Reaction: Stir the suspension vigorously under a hydrogen atmosphere (balloon or 30 psi) at 25 °C for 4 to 12 hours. Monitor reaction progress via LC-MS or TLC (Ninhydrin stain).

  • Workup: Once complete, purge the flask thoroughly with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (3 × 10 mL).

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting crude residue with diethyl ether to precipitate the pure 3-sulfamoylpiperidine hydrochloride as a white solid. Filter and dry under high vacuum.

Method B: Catalytic Transfer Hydrogenation (CTH)

Ideal for rapid deprotection when high-pressure hydrogen setups are unavailable.

Reagents:

  • Benzyl 3-sulfamoylpiperidine-1-carboxylate (1.0 equiv)

  • 10% Pd/C (10-20 mol%)

  • Ammonium formate (5.0 equiv)

  • Methanol or Ethanol (Solvent, 10 mL/mmol)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in methanol.

  • Reagent Addition: Add ammonium formate, followed carefully by 10% Pd/C under a nitrogen atmosphere.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C. The reaction typically reaches completion within 30 to 90 minutes. Evolution of CO₂ gas will be observed.

  • Workup: Cool to room temperature, filter through Celite, and wash with methanol.

  • Isolation: Concentrate the filtrate. To remove excess ammonium formate, dissolve the residue in a minimal amount of water, adjust to pH 10 with 1M NaOH, and extract with 10% isopropanol in dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate to yield the free base.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and operational parameters for the described protocols, allowing researchers to choose the optimal path based on their laboratory constraints.

ParameterMethod A (H₂ / Pd/C / HCl)Method B (Transfer Hydrogenation)Method C (HBr / AcOH)
Typical Yield 85% - 95%75% - 85%60% - 75%
Reaction Time 4 - 12 hours0.5 - 1.5 hours2 - 4 hours
Product Form Hydrochloride SaltFree BaseHydrobromide Salt
Scalability Excellent (Kilogram scale)Moderate (Gram scale)Poor (Harsh conditions)
Byproducts Toluene, CO₂Toluene, CO₂, NH₃Benzyl bromide, CO₂
Primary Advantage Prevents catalyst poisoningFast, no H₂ gas requiredCompletely metal-free

References

  • Title: Cbz-Protected Amino Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

Application Notes & Protocols: Strategic Functionalization of the Sulfonamide Moiety in Benzyl 3-Sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive overview of synthetic strategies for the chemical modification of the primary sulfonamide group in Benzyl 3-sulfamoylpiperidine-1-carboxylate. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutic agents.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in drug design.[1][4] This document details field-proven protocols for N-alkylation, N-arylation, and advanced conversion strategies, enabling researchers to generate diverse chemical libraries for structure-activity relationship (SAR) studies and the development of novel molecular entities. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and practical execution for professionals in drug discovery and chemical research.

Introduction: The Sulfonamide as a Versatile Synthetic Hub

Benzyl 3-sulfamoylpiperidine-1-carboxylate is a valuable starting material that combines a protected piperidine ring, a common motif in centrally active agents, with a primary sulfonamide. While often considered a terminal functional group, the primary sulfonamide offers multiple avenues for chemical elaboration. Direct functionalization of the sulfonamide nitrogen atom via alkylation or arylation introduces substituents that can probe specific binding pockets in a biological target, modify physicochemical properties such as solubility and lipophilicity, and ultimately tune the pharmacological profile of the molecule.

Beyond simple N-substitution, the sulfonamide can serve as a latent electrophile or a precursor to other sulfur(VI) species. These "late-stage functionalization" approaches are particularly powerful in drug discovery, as they allow for the diversification of complex molecules without the need for lengthy de novo synthesis.[5][6] This guide explores three primary pillars of modification:

  • N-Alkylation: Introducing aliphatic groups to the sulfonamide nitrogen.

  • N-Arylation: Forming a carbon(sp²)–nitrogen bond to append aryl or heteroaryl moieties.

  • Advanced Conversions: Transforming the sulfonamide into other versatile functional groups.

The following sections provide detailed, step-by-step protocols designed for reproducibility and scalability, supported by mechanistic insights and data presentation to guide your synthetic planning.

N-Alkylation of the Sulfonamide Nitrogen

Direct N-alkylation of a primary sulfonamide requires overcoming the relatively low nucleophilicity of the sulfonamide nitrogen. This is typically achieved by deprotonation with a suitable base to form the more nucleophilic sulfonamidate anion.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This is the most direct and widely applied method for introducing simple alkyl groups. The reaction proceeds via a standard SN2 mechanism, where the sulfonamidate anion displaces a halide from an alkyl electrophile.

Causality & Experimental Choices:

  • Base Selection: The choice of base is critical and depends on the pKa of the sulfonamide N-H proton (typically ~10-11). Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is highly effective, generating the sodium salt of the sulfonamide and hydrogen gas. Potassium carbonate (K₂CO₃) is a milder, safer alternative, often suitable for more reactive alkylating agents like benzyl or allyl halides.[7]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the sulfonamidate salt without interfering with the nucleophile's reactivity.

Experimental Protocol: N-Benzylation

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Benzyl 3-sulfamoylpiperidine-1-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or a fine suspension.

  • Alkylation: Cool the mixture back to 0 °C. Add Benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired N-benzyl sulfonamide.

Quantitative Data Summary

Alkylating AgentBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Benzyl bromideNaH (1.2)DMF0 to RT1685-95
Ethyl iodideNaH (1.2)DMFRT to 501870-85
Propargyl bromideK₂CO₃ (2.0)Acetonitrile601275-90

// Node styles start_mat [label="Benzyl 3-sulfamoyl-\npiperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="1. Base (NaH or K₂CO₃)\n2. Alkyl Halide (R-X)\nSolvent (DMF or MeCN)", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; reaction [label="N-Alkylation Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; workup [label="Aqueous Work-up\n(Quench, Extract)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-Alkyl-Sulfonamide\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow start_mat -> reaction; reagents -> reaction [style=dashed, arrowhead=none]; reaction -> workup; workup -> purify; purify -> product;

// Layout {rank=same; start_mat; reagents;} } dot Caption: General workflow for classical N-alkylation.

N-Arylation of the Sulfonamide Nitrogen

The formation of N-aryl sulfonamides is a key transformation, creating structures prevalent in pharmaceuticals.[8] This requires transition-metal catalysis to couple the sulfonamide nitrogen with an aryl halide. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Protocol 2: Buchwald-Hartwig Amination

This is a robust and highly general method for forming C-N bonds.[9][10] The reaction's success hinges on the careful selection of a palladium catalyst, a sterically demanding phosphine ligand, and a suitable base.

Causality & Experimental Choices:

  • Catalytic System: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the sulfonamide, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[10] The ligand is crucial; bulky, electron-rich phosphine ligands like Xantphos or BrettPhos accelerate the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide within the palladium coordination sphere. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.

Experimental Protocol: N-Phenylation

  • Reaction Setup: To an oven-dried Schlenk tube, add Benzyl 3-sulfamoylpiperidine-1-carboxylate (1.0 eq), bromobenzene (1.2 eq), and Cesium Carbonate (2.0 eq).

  • Catalyst/Ligand Addition: Add the Palladium catalyst, such as Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand, such as Xantphos (10 mol%).

  • Inerting: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, approx. 0.1 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 18-24 hours.

  • Monitoring & Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to yield the N-phenyl sulfonamide product.

// Node styles sub_a [label="Sulfonamide (R-SO₂NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_b [label="Aryl Halide (Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"];

pd_cycle [label="Buchwald-Hartwig\n(Pd Catalyst, Ligand, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, width=2.5]; cu_cycle [label="Ullmann Condensation\n(Cu Catalyst, Ligand, Base)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, width=2.5];

product [label="N-Aryl Sulfonamide\n(R-SO₂NH-Ar)", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];

// Edges sub_a -> pd_cycle; sub_b -> pd_cycle; sub_a -> cu_cycle; sub_b -> cu_cycle; pd_cycle -> product; cu_cycle -> product; } dot Caption: Catalytic approaches to N-aryl sulfonamides.

Quantitative Data Summary for N-Arylation

MethodCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃Toluene11070-90
UllmannCuI / DMEDAK₂CO₃DMSO13060-80

Advanced Functionalization: The Sulfonamide as a Synthetic Handle

Treating the sulfonamide not as a terminal point but as a reactive intermediate opens up powerful avenues for late-stage functionalization, enabling transformations that would be difficult to achieve otherwise.[11]

Protocol 3: Conversion to Sulfonyl Chloride and In-Situ Derivatization

Primary sulfonamides are generally unreactive. However, they can be activated to form highly electrophilic sulfonyl chlorides. A modern and mild method utilizes a pyrylium salt to activate the NH₂ group, facilitating its conversion to a sulfonyl chloride, which can then be trapped by a wide range of nucleophiles.[5]

Causality & Experimental Choices:

  • Activation: The pyrylium salt (e.g., Pyry-BF₄) reacts with the primary sulfonamide to form an N-sulfonylpyridinium salt. This intermediate is highly activated towards nucleophilic attack by a chloride source (e.g., MgCl₂), leading to the formation of the sulfonyl chloride and displacement of the pyrylium moiety.[5]

  • Versatility: The in situ generated sulfonyl chloride is a potent electrophile that can react with alcohols to form sulfonate esters, amines to form new sulfonamides, or even sources of fluoride to produce sulfonyl fluorides, which are valuable for "click" chemistry.

Experimental Protocol: Conversion to a Sulfonate Ester

  • Activation: In a sealed vial, combine Benzyl 3-sulfamoylpiperidine-1-carboxylate (1.0 eq), 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄, 2.0 eq), and Magnesium Chloride (MgCl₂, 2.5 eq).

  • Solvent: Add tert-Butanol (tBuOH, 0.1 M).

  • Sulfonyl Chloride Formation: Seal the vial and heat to 60 °C for 3-5 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Nucleophilic Trapping: Cool the reaction to room temperature. Add the desired nucleophile, for example, 3-pentanol (3.0 eq), and a tertiary amine base like triethylamine (3.0 eq).

  • Reaction: Stir at room temperature for 12 hours.

  • Work-up & Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the corresponding sulfonate ester.

// Nodes start_mat [label="Primary Sulfonamide\nR-SO₂NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; activation [label="Activation\n(Pyry-BF₄, MgCl₂)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Sulfonyl Chloride\nR-SO₂Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"];

nuc_amine [label="Nucleophile:\nAmine (R'₂NH)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; nuc_alcohol [label="Nucleophile:\nAlcohol (R'OH)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; nuc_other [label="Other Nucleophiles\n(e.g., KF)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

prod_sulfonamide [label="Tertiary Sulfonamide\nR-SO₂NR'₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod_sulfonate [label="Sulfonate Ester\nR-SO₂OR'", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod_sulfonylf [label="Sulfonyl Fluoride\nR-SO₂F", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_mat -> activation; activation -> intermediate; intermediate -> nuc_amine [dir=back]; intermediate -> nuc_alcohol [dir=back]; intermediate -> nuc_other [dir=back]; nuc_amine -> prod_sulfonamide; nuc_alcohol -> prod_sulfonate; nuc_other -> prod_sulfonylf; } dot Caption: Diversification via a sulfonyl chloride intermediate.

Safety and Handling

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere in a fume hood. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Avoid inhalation of dust and skin contact.

  • Anhydrous Solvents: Solvents like DMF, THF, and Toluene are flammable and have associated health risks. Always handle them in a well-ventilated fume hood.

  • Pyrylium Salts: Can be irritating to skin and eyes. Handle with appropriate PPE.

Conclusion

The functionalization of the sulfonamide group in Benzyl 3-sulfamoylpiperidine-1-carboxylate provides a powerful platform for generating novel and structurally diverse molecules. By leveraging classical N-alkylation, modern transition-metal-catalyzed N-arylation, and innovative late-stage conversion strategies, researchers can efficiently explore the chemical space around this important scaffold. The protocols and principles outlined in this guide serve as a robust foundation for medicinal chemists and drug development professionals to accelerate their discovery programs, transforming a simple building block into a diverse library of high-value compounds.

References

  • Mesa, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Qin, H.-L., et al. (2016). Recent Functionalizations of Primary Sulfonamides. Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Fier, P. S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available at: [Link]

  • Evans, P., et al. (2004). Double Reduction of Cyclic Aromatic Sulfonamides: A Novel Method for the Synthesis of 2- and 3-Aryl-Substituted Cyclic Amines. Organic Letters. Available at: [Link]

  • Evans, P., et al. (2007). The Double Reduction of Cyclic Sulfonamides for the Synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-Methyl-4S-phenylpyrrolidine. The Journal of Organic Chemistry. Available at: [Link]

  • Corpet, M., et al. (2022). Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. DiVA portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Fier, P. S., & Maloney, K. M. (2019). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • da Silva, P. B., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Li, Q., et al. (2022). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. ResearchGate. Available at: [Link]

  • Ota, K., et al. (2025). Catalytic N‐Alkylation of Sulfonamides. ResearchGate. Available at: [Link]

  • Mei, X., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Greenwood, N. S., & Ellman, J. A. (2023). Assembly of (Hetero)aryl Sulfoximines via Copper-Catalyzed S-Arylation of Sulfinamides with (Hetero)aryl Halides. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Available at: [Link]

  • Li, Q., et al. (2022). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Wiley Online Library. Available at: [Link]

  • Zhang, Z., et al. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]

  • Asif, M. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Saudi Pharmaceutical Journal. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Fier, P. S., & Maloney, K. M. (2019). A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. ChemRxiv. Available at: [Link]

  • Garrido-González, J. J., et al. (2024). Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines. Chemistry – A European Journal. Available at: [Link]

  • Annese, C., et al. (2023). Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of disulfones and sulfonamides. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Singh, S., et al. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Zenodo. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Singh, S., et al. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. International Journal of Creative Research Thoughts. Available at: [Link]

  • Malig, T. C. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. Available at: [Link]

  • August, A. T., & Wolf, C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Benzyl 3-sulfamoylpiperidine-1-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Benzyl 3-sulfamoylpiperidine-1-carboxylate in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] By focusing on the identification of low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior drug-like properties.[1] Within the vast landscape of available fragments, Benzyl 3-sulfamoylpiperidine-1-carboxylate emerges as a particularly compelling starting point for FBDD campaigns targeting a wide range of protein classes.

This fragment strategically combines three key structural motifs, each contributing to its potential as a high-quality hit:

  • The Piperidine Scaffold: As a six-membered nitrogen-containing heterocycle, the piperidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[3] Its stable chair conformation allows for the precise three-dimensional positioning of substituents, while the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and lipophilicity, which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]

  • The Sulfamoyl Group (-SO₂NH₂): This functional group is a versatile hydrogen bond donor and acceptor, capable of forming strong, directional interactions with protein backbones and side chains.[4][5] The sulfonyl moiety is a key feature in many successful drugs, often acting as a bioisostere for other functional groups and contributing significantly to binding affinity.[6] Specifically, the primary sulfonamide group is a well-established zinc-binding group, making this fragment particularly suitable for screening against metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[5][7]

  • The Benzyl Carbamate Protecting Group: The N-benzyl carbamate (Cbz or Z) group serves to protect the piperidine nitrogen, rendering the fragment neutral and modulating its solubility. This group can be readily removed in later stages of hit-to-lead optimization, providing a clear vector for synthetic elaboration to explore the surrounding binding pocket.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Benzyl 3-sulfamoylpiperidine-1-carboxylate in an FBDD workflow. We will detail a plausible synthetic protocol, outline rigorous biophysical screening and validation methodologies, and discuss strategies for hit-to-lead progression.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl 3-sulfamoylpiperidine-1-carboxylate is presented below. These properties align well with the "Rule of Three," a common guideline for fragment library design.

PropertyValueSource
Molecular Weight 298.36 g/mol [3]
CAS Number 2146077-43-0[3]
Molecular Formula C₁₃H₁₈N₂O₄S[3]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
cLogP ~1.5 - 2.0Calculated
Rotatable Bonds 4Calculated

Proposed Synthesis Protocol

While Benzyl 3-sulfamoylpiperidine-1-carboxylate is commercially available, an in-house synthesis may be required for specific applications or analogue generation.[3][8] A plausible multi-step synthesis is outlined below, based on established chemical transformations for related piperidine and sulfonamide compounds.[4][9][10]

Caption: Proposed synthetic workflow for Benzyl 3-sulfamoylpiperidine-1-carboxylate.

Detailed Protocol:

  • Step 1: Synthesis of 1-Boc-3-hydroxypiperidine (Compound C):

    • Reduce 3-hydroxypyridine (Compound A) using a suitable reducing agent like sodium borohydride to yield 3-hydroxypiperidine (Compound B).[4]

    • Protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium carbonate to yield 1-Boc-3-hydroxypiperidine (Compound C).[4]

  • Step 2: Synthesis of 1-Boc-3-piperidone (Compound D):

    • Oxidize the hydroxyl group of 1-Boc-3-hydroxypiperidine using a method such as the Oppenauer oxidation to yield the ketone, 1-Boc-3-piperidone (Compound D).[4]

  • Step 3: Synthesis of 1-Boc-3-sulfamoylpiperidine (Compound E):

    • This step involves the formation of the sulfamoyl group. A potential route is a reductive amination of the ketone (Compound D) with sulfamide (H₂NSO₂NH₂) in the presence of a reducing agent like sodium cyanoborohydride. This is a conceptual step that may require optimization.

  • Step 4: Synthesis of Benzyl 3-sulfamoylpiperidine-1-carboxylate (Compound G):

    • Remove the Boc protecting group from Compound E using a strong acid such as trifluoroacetic acid (TFA) to yield 3-sulfamoylpiperidine (Compound F).

    • Protect the resulting free amine with a benzyl carbamate (Cbz) group using benzyl chloroformate in the presence of a mild base to afford the final product, Benzyl 3-sulfamoylpiperidine-1-carboxylate (Compound G).

FBDD Workflow and Experimental Protocols

The successful application of Benzyl 3-sulfamoylpiperidine-1-carboxylate in an FBDD campaign relies on a multi-stage biophysical screening cascade to identify and validate genuine hits, followed by structural characterization to guide optimization.[11]

// Workflow Connections {SPR, NMR_Ligand} -> NMR_Protein [lhead=cluster_validation, minlen=2]; NMR_Protein -> ITC; ITC -> XRay [lhead=cluster_structural, minlen=2]; XRay -> SAR; }

Caption: Integrated biophysical workflow for fragment screening and hit validation.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its high throughput and low protein consumption.[12][13][14][15]

Objective: To identify fragments that bind to the target protein immobilized on a sensor chip.

Materials:

  • Biacore™ system (or equivalent SPR instrument)

  • Sensor Chip CM5 (or other suitable chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • Benzyl 3-sulfamoylpiperidine-1-carboxylate stock solution (e.g., 100 mM in 100% DMSO)

  • Running buffer (e.g., HBS-EP+, PBS, or target-specific buffer), filtered and degassed

  • DMSO for solvent correction

Methodology:

  • Target Immobilization:

    • Activate the carboxymethylated dextran surface of the Sensor Chip CM5 with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (typically 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve a high immobilization level (e.g., 8,000-12,000 Response Units, RU) to maximize the signal for small fragments.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.

  • Assay Development & Solvent Correction:

    • Establish a solvent correction curve by injecting a series of running buffer solutions with varying DMSO concentrations (e.g., 0.5% to 2.0% DMSO) to account for the refractive index mismatch between the running buffer and sample solutions.

  • Fragment Screening:

    • Prepare a solution of Benzyl 3-sulfamoylpiperidine-1-carboxylate in running buffer at the desired screening concentration (typically 100-200 µM) with a final DMSO concentration matching that of the running buffer (e.g., 1%).

    • Inject the fragment solution over the target and reference flow cells for a short contact time (e.g., 30-60 seconds) followed by a dissociation phase (e.g., 60-120 seconds).[16]

    • A positive binding event is identified by a specific response (RU) in the target flow cell after reference subtraction that is significantly above the noise level.

  • Data Analysis:

    • A fragment is considered a "hit" if it produces a reproducible and concentration-dependent binding response.

    • Initial affinity estimates (Kᴅ) can be determined from steady-state binding levels if screening is performed at multiple concentrations.[13]

Protocol 2: Hit Validation by Protein-Observed NMR Spectroscopy (¹H-¹⁵N HSQC)

Protein-observed NMR is a robust method for hit validation as it directly monitors the chemical environment of the target protein, minimizing false positives.[7][9][12][17]

Objective: To confirm the binding of fragment hits by observing chemical shift perturbations (CSPs) in the spectrum of an isotopically labeled target protein.

Materials:

  • High-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe

  • ¹⁵N-isotopically labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 6.8) containing 5-10% D₂O

  • Fragment stock solution (in d6-DMSO)

  • NMR tubes

Methodology:

  • Reference Spectrum Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the reference. Each peak corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Fragment Addition:

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired final concentration (e.g., 200 µM to 1 mM, typically a 10- to 20-fold molar excess over the protein). Ensure the final DMSO concentration is kept low (<5%) and consistent.

  • HSQC Spectrum Acquisition with Fragment:

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum under identical conditions as the reference spectrum.

  • Data Analysis and Hit Identification:

    • Overlay the reference and fragment-containing spectra.

    • A "hit" is identified by significant Chemical Shift Perturbations (CSPs) or severe line broadening of specific peaks in the protein's spectrum.

    • CSPs indicate that the fragment is binding to the protein and altering the local chemical environment of specific amino acid residues.

    • The location of the perturbed residues on the protein structure can map the binding site.[7][9]

  • Affinity Determination (Titration):

    • To estimate the dissociation constant (Kᴅ), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at a constant protein concentration while incrementally increasing the fragment concentration.[13]

    • Plot the magnitude of the CSPs for affected residues against the fragment concentration and fit the data to a suitable binding isotherm to calculate the Kᴅ.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-based drug design and hit optimization.[18][19]

Objective: To determine the three-dimensional structure of Benzyl 3-sulfamoylpiperidine-1-carboxylate bound to the target protein.

Materials:

  • Highly purified and concentrated target protein (typically >10 mg/mL)

  • Crystallization screening kits

  • Fragment stock solution (high concentration, e.g., 1 M in DMSO)

  • Cryoprotectant

  • Synchrotron X-ray source

Methodology:

  • Protein Crystallization:

    • Obtain apo-protein crystals by screening a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[20]

  • Fragment Soaking:

    • Prepare a soaking solution by adding the concentrated fragment stock to a solution mimicking the mother liquor from the crystallization drop to a final fragment concentration typically in the mM range (e.g., 1-20 mM).

    • Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.[21]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Solve the structure using molecular replacement if a structure of the apo-protein is available.

    • Carefully examine the difference electron density map (Fo-Fc) to locate the bound fragment.

    • Model the fragment into the density and refine the protein-fragment complex structure to achieve good R-factors and geometry.[18]

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once Benzyl 3-sulfamoylpiperidine-1-carboxylate is confirmed as a validated hit with a defined binding mode, the process of hit-to-lead optimization begins. The goal is to increase potency and selectivity while maintaining or improving drug-like properties.

// Nodes Start [label="Validated Hit:\nBenzyl 3-sulfamoylpiperidine-\n1-carboxylate", fillcolor="#E8F0FE", shape=ellipse]; Vector1 [label="Vector 1:\nExplore Piperidine Substitutions\n(SAR by Catalog/Synthesis)", fillcolor="#FCE8E6"]; Vector2 [label="Vector 2:\nModify/Replace Benzyl Group", fillcolor="#FCE8E6"]; Vector3 [label="Vector 3:\nElaborate from Sulfamoyl Group", fillcolor="#FCE8E6"]; Optimization [label="Iterative Optimization:\nSynthesis & Biological Testing", fillcolor="#FEF7E0", shape=Mdiamond]; Lead [label="Lead Compound", fillcolor="#E6F4EA", shape=ellipse];

// Edges Start -> {Vector1, Vector2, Vector3}; {Vector1, Vector2, Vector3} -> Optimization; Optimization -> Lead; }

Caption: Strategies for hit-to-lead optimization from the core fragment.

Key Optimization Strategies:

  • SAR by Catalog: A rapid and cost-effective initial step is to search commercial databases for available analogues of the hit fragment.[22] This allows for the quick exploration of the immediate chemical space around the core scaffold.

  • Vector-Based Growth: The crystal structure is critical for this rational design phase.

    • Piperidine Ring: The Cbz protecting group can be removed, and the nitrogen can be functionalized with various substituents to probe for interactions in that vector space.

    • Benzyl Group: The benzyl group itself can be replaced with other aromatic or aliphatic groups to improve interactions or physicochemical properties.

    • Sulfamoyl Group: While the primary sulfamoyl group might be essential for binding (e.g., to a metal ion), secondary or tertiary sulfonamides can be synthesized to explore nearby pockets and fine-tune properties.

Case Study: Sulfamoylpiperidine Scaffolds as Carbonic Anhydrase Inhibitors

While a direct FBDD campaign starting with Benzyl 3-sulfamoylpiperidine-1-carboxylate is not prominently featured in the literature, numerous studies highlight the effectiveness of the sulfamoylpiperidine scaffold in developing potent and selective inhibitors, particularly for carbonic anhydrases (CAs). CAs are zinc-containing metalloenzymes that are important drug targets for conditions like glaucoma and certain cancers.[7][22][23]

In a representative study, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized and evaluated against several human CA (hCA) isoforms.[7] The core structure contains the key sulfamoyl and piperidine motifs. The study demonstrated that compounds containing this scaffold can achieve low nanomolar inhibitory activity and isoform selectivity.

Quantitative Data from a Representative Study (hCA XII Inhibition):

CompoundR Group (on piperidine)Kᵢ (nM) for hCA XIISelectivity vs. hCA ISelectivity vs. hCA II
11 Benzyl2.7~17-fold~13-fold
12 n-heptyl18.7--
13 n-octyl6.7~13-fold~6-fold
(Data adapted from Angeli et al., Int. J. Mol. Sci. 2020)[7]

These results underscore the value of the sulfamoylpiperidine core. The primary sulfonamide acts as the zinc-binding "warhead," while the piperidine serves as a rigid scaffold from which different "tail" groups (like the benzyl group in compound 11) can be extended to interact with the enzyme's active site, driving both potency and selectivity.[7] This provides a strong rationale for including Benzyl 3-sulfamoylpiperidine-1-carboxylate in fragment libraries targeting CAs and other metalloenzymes.

Conclusion

Benzyl 3-sulfamoylpiperidine-1-carboxylate represents a high-quality, strategically designed fragment for FBDD campaigns. Its combination of a privileged piperidine scaffold, a potent sulfamoyl binding group, and a modifiable protecting group makes it an excellent starting point for discovering novel inhibitors against a range of biological targets. By employing a rigorous and integrated workflow of biophysical screening, validation, and structural biology, researchers can effectively leverage the potential of this fragment to accelerate the journey from initial hit to a promising lead compound.

References

  • Zhang, T., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]

  • Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Erlanson, D. A. (2016). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. Available at: [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. Available at: [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Cytiva Life Sciences. Available at: [Link]

  • Helson, J. S., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports. Available at: [Link]

  • Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). Application Note 119. Available at: [Link]

  • Shukla, P., et al. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

  • Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, R., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2016). (S)-1-Boc-3-hydroxypiperidine synthesis method. CN105801518A.
  • El-Sayed, M. A., et al. (2020). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Scientific Reports. Available at: [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker Corporation. Available at: [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS Journal. Available at: [Link]

  • Kumar, A. (2019). Determining Protein Structures Using X-Ray Crystallography. Methods in Molecular Biology. Available at: [Link]

  • Campos-Olivas, R. (2010). NMR screening and hit validation in fragment based drug discovery. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Powers, R. (n.d.). NMR Screening Methods for Drug Discovery. University of Nebraska-Lincoln. Available at: [Link]

  • Wlodawer, A. (2018). Protein X-ray Crystallography: Basic Aspects. Slideshare. Available at: [Link]

  • Foley, D. J., et al. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry. Available at: [Link]

  • Sharonova, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Reixach, N. (2016). NMR fragment screening. CureFFI.org. Available at: [Link]

  • Samad, A., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry. Available at: [Link]

  • Schor, R., & Vered, R. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules. Available at: [Link]

  • Google Patents. (2013). Method for synthesizing 1-BOC-3-piperidone. CN103304472A.
  • Matulis, D. (2016). From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system. Future Medicinal Chemistry. Available at: [Link]

  • Baker, L., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Drug Discovery Today. Available at: [Link]

  • o2h discovery. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. Available at: [Link]

  • Anand, K., et al. (2019). FBDD-derived drugs and diversity-oriented synthesis of novel fragment libraries. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2013). Synthesis method of 1-benzylpyridinium-3-carboxylate. CN103435541A.
  • Morales-Ríos, M. S., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl piperidine-1-carboxylate. PubChem. Available at: [Link]

  • Kent, S. B. H., & Mezo, A. R. (2012). Chemical synthesis and X-ray structure of a heterochiral {D-protein antagonist plus vascular endothelial growth factor} protein complex by racemic crystallography. Proceedings of the National Academy of Sciences. Available at: [Link]

  • EPFL. (2021). Protein structure by X-ray crystallography. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Incorporating Benzyl 3-sulfamoylpiperidine-1-carboxylate into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Structural Innovation in Peptide Therapeutics

Peptides represent a powerful class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by inherent limitations, including poor metabolic stability and limited oral bioavailability. The field of peptidomimetics seeks to overcome these hurdles by designing molecules that mimic the essential structural and functional motifs of natural peptides but with improved drug-like properties.[1][2] A key strategy in this endeavor is the incorporation of non-peptidic scaffolds that can constrain the molecule into a bioactive conformation, enhance proteolytic resistance, and introduce novel interaction points with biological targets.[3]

The piperidine ring is a "privileged scaffold" in medicinal chemistry, valued for its synthetic tractability and its ability to orient substituents in precise three-dimensional space.[4] When functionalized with a sulfamoyl group, as in Benzyl 3-sulfamoylpiperidine-1-carboxylate , this scaffold becomes a highly versatile building block. The sulfonamide moiety is a bioisostere of an amide bond, known for its metabolic stability and ability to act as a hydrogen bond donor and acceptor. This unique combination of a conformationally restricted piperidine core and a stable sulfamoyl group makes it an exceptional candidate for replacing turn structures or entire amino acid residues within a peptide sequence, thereby creating novel peptide mimetics with potentially superior therapeutic profiles.

This guide provides a comprehensive framework for the strategic incorporation of Benzyl 3-sulfamoylpiperidine-1-carboxylate into peptide chains using established solid-phase peptide synthesis (SPPS) methodologies. We will detail the underlying chemical principles, provide step-by-step protocols, and offer expert insights into the critical aspects of synthesis, purification, and characterization.

Section 1: The Core Building Block: Benzyl 3-sulfamoylpiperidine-1-carboxylate

The successful incorporation of any non-natural building block begins with a thorough understanding of its chemical properties. Benzyl 3-sulfamoylpiperidine-1-carboxylate (CAS 2146077-43-0) is a bifunctional molecule designed for seamless integration into standard peptide synthesis workflows.

  • Piperidine Scaffold : Provides conformational rigidity, a significant departure from the flexibility of a typical peptide backbone. This pre-organization can reduce the entropic penalty of binding to a target receptor, potentially increasing affinity.

  • N-Cbz (Z) Protecting Group : The benzyl carbamate (Cbz or Z) group protects the piperidine nitrogen. It is a well-established protecting group in peptide chemistry, known for its stability to the basic conditions used for Fmoc-group removal and its lability to strong acids or catalytic hydrogenation.[5] This orthogonality is crucial for selective deprotection during SPPS.[6][7][8]

  • 3-Sulfamoyl Group (-SO₂NH₂) : This is the key functional group for peptide chain elongation. The primary sulfonamide nitrogen is nucleophilic and can be acylated by an activated carboxylic acid of the preceding amino acid to form a stable sulfonamide bond, effectively acting as an amide bond isostere.

Caption: Workflow for incorporating the piperidine mimetic via SPPS.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory professionals. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Trifluoroacetic acid (TFA) is highly corrosive and must be handled with extreme care. [9]

Protocol 3.1: Materials and Reagents
Reagent / MaterialSupplier RecommendationGradeNotes
Rink Amide ResinSpecialized Peptide Supplier100-200 mesh, ~0.5 mmol/gYields a C-terminal amide upon cleavage.
Fmoc-Protected Amino AcidsSpecialized Peptide SupplierSynthesis GradeStandard side-chain protection (e.g., Boc, tBu, Trt).
Benzyl 3-sulfamoylpiperidine-1-carboxylateSigma-Aldrich (or custom synthesis)>95% PurityThe core building block.
N,N-Dimethylformamide (DMF)Major Chemical SupplierPeptide Synthesis Grade
Dichloromethane (DCM)Major Chemical SupplierACS Grade
PiperidineMajor Chemical SupplierReagent GradeFor Fmoc deprotection.
HATUSpecialized Peptide SupplierSynthesis GradeCoupling activator.
N,N-Diisopropylethylamine (DIEA)Major Chemical SupplierPeptide Synthesis GradeBase for coupling reaction.
Trifluoroacetic Acid (TFA)Major Chemical SupplierReagent GradeFor cleavage. [9]
Triisopropylsilane (TIS)Major Chemical SupplierReagent GradeScavenger for cleavage.
Diethyl EtherMajor Chemical SupplierAnhydrousFor peptide precipitation.
Protocol 3.2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Preparation : Place Rink Amide resin (200 mg, 0.1 mmol) in a fritted peptide synthesis vessel. Swell the resin in DMF (5 mL) for 1 hour with gentle agitation. Drain the DMF.

  • Fmoc Deprotection : Add 20% piperidine in DMF (v/v) (5 mL) to the resin. Agitate for 3 minutes. Drain. Repeat with a second 20% piperidine/DMF treatment for 10 minutes. Drain.

  • Washing : Wash the resin thoroughly to remove residual piperidine: 5x DMF, 3x DCM, 5x DMF (5 mL each wash, 1 min agitation).

  • Amino Acid Coupling :

    • In a separate vial, pre-activate the first Fmoc-amino acid (0.4 mmol, 4 eq.) with HATU (0.39 mmol, 3.9 eq.) and DIEA (0.8 mmol, 8 eq.) in DMF (2 mL) for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Causality : Using an excess of activated amino acid ensures the coupling reaction goes to completion, which is a key advantage of SPPS. [10]HATU is a highly efficient coupling reagent that minimizes racemization.

  • Washing : Wash the resin as in step 3 (5x DMF, 3x DCM, 5x DMF).

  • Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 3.3: Incorporation of the Piperidine Mimetic
  • Final Deprotection : After coupling the final amino acid of the peptide sequence, perform the Fmoc deprotection (Protocol 3.2, Step 2) and subsequent washing (Protocol 3.2, Step 3) to expose the N-terminal amine.

  • Mimetic Coupling Solution : In a separate vial, dissolve Benzyl 3-sulfamoylpiperidine-1-carboxylate (119 mg, 0.4 mmol, 4 eq.) and HATU (152 mg, 0.4 mmol, 4 eq.) in DMF (3 mL). Add DIEA (139 µL, 0.8 mmol, 8 eq.).

    • Expert Insight : The sulfonamide nitrogen is less nucleophilic than a typical alpha-amine. Therefore, using a potent activator like HATU and ensuring robust activation conditions is critical for achieving high coupling efficiency. A slightly extended coupling time may be beneficial.

  • Coupling Reaction : Add the mimetic coupling solution to the resin-bound peptide. Agitate at room temperature for 4-6 hours. Monitor the reaction using a Kaiser test (ninhydrin test). A negative test (yellow beads) indicates complete coupling.

  • Final Wash : Once the coupling is complete, wash the resin extensively: 5x DMF, 5x DCM (5 mL each, 1 min agitation). Dry the resin under a stream of nitrogen and then under high vacuum for at least 1 hour.

Protocol 3.4: Cleavage from Resin and Global Deprotection
  • Prepare Cleavage Cocktail : Prepare a fresh cleavage cocktail. A standard choice is Reagent K. [11][12] * Reagent K Composition : TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v).

    • Causality : TFA cleaves the peptide from the acid-labile linker and removes tBu-based side-chain protecting groups. [9]The other components act as "scavengers" to trap the highly reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine. [13]TIS is another common scavenger. [5]2. Cleavage Reaction : Add the cleavage cocktail (5 mL) to the dry peptide-resin in the reaction vessel. Stopper the vessel and agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation :

    • Filter the cleavage mixture into a fresh 50 mL centrifuge tube, collecting the filtrate.

    • Wash the resin twice with a small amount of fresh TFA (1 mL) and combine the filtrates.

    • Add cold diethyl ether (40 mL) to the filtrate to precipitate the crude peptide.

    • Expert Insight : The Cbz group on the piperidine nitrogen is typically cleaved under these strong acid conditions (TFA-mediated cleavage). [5]4. Isolation : Centrifuge the tube (e.g., 3000 x g for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether. After the final wash, dry the crude peptide pellet under vacuum.

Protocol 3.5: Purification and Analysis
  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Typical Gradient : A linear gradient of 5% to 95% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30-40 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide mimetic.

  • Analysis :

    • LC-MS : Confirm the identity and purity of the collected HPLC fractions by Liquid Chromatography-Mass Spectrometry. The observed molecular weight should match the calculated mass of the final peptide mimetic.

    • Lyophilization : Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Section 4: Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Mimetic Coupling (Positive Kaiser Test)1. Insufficient activation. 2. Steric hindrance. 3. Low reactivity of sulfonamide.1. Double-couple: Repeat the coupling step with a fresh solution of activated mimetic. 2. Increase coupling time to 12-24 hours. 3. Consider a different coupling reagent like COMU or PyBOP.
Low Cleavage Yield 1. Incomplete cleavage from the resin. 2. Peptide precipitation during cleavage.1. Extend cleavage time to 4 hours. 2. Perform a second cleavage on the resin with fresh cocktail. 3. Add a small amount of a more polar solvent like DCM to the TFA cocktail to improve solubility.
Side Products Observed in MS 1. Inadequate scavenging during cleavage. 2. Re-attachment of protecting groups.1. Ensure the cleavage cocktail is freshly prepared and appropriate for the amino acid sequence. [12] 2. Use TIS as a primary scavenger, as it is very effective at reducing a wide range of cationic species. [5]

Conclusion

The incorporation of Benzyl 3-sulfamoylpiperidine-1-carboxylate offers a powerful and rational approach to designing novel peptide mimetics. By leveraging the principles of orthogonal protection in solid-phase synthesis, this building block can be integrated into peptide sequences with high efficiency. The resulting structures, which combine the conformational constraint of a piperidine ring with the metabolic stability of a sulfonamide linker, hold significant promise for the development of next-generation therapeutics with enhanced pharmacological properties. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore this exciting area of medicinal chemistry.

References

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel). Available at: [Link]

  • N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. Chemistry. Available at: [Link]

  • Front Cover: Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Eur. J. Org. Chem.. Available at: [Link]

  • Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate. Available at: [Link]

  • Solid phase peptide synthesis: New resin and new protecting group. CORE. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Peptides. Available at: [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Peptide synthesis with sulfonyl protecting groups. Google Patents.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Peptide Cleavage from Resin Protocol. PPMC. Available at: [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer. Available at: [Link]

  • (a) Sulfonamidation utilizing coupling reagent. (b) Sulfonamidation utilizing sulfonyl isocyanate. ResearchGate. Available at: [Link]

  • Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. Available at: [Link]

  • What Is Solid Phase Peptide Synthesis? Process, Uses & Benefits. Neuland Labs. Available at: [Link]

  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules. Available at: [Link]

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave online. Available at: [Link]

  • Can Peptide Mimetics be Rationally Designed? The Somatostatin Case. ACS Med Chem Lett. Available at: [Link]

  • A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate. Available at: [Link]

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available at: [Link]

Sources

Solvent Selection for Reactions Involving Benzyl 3-sulfamoylpiperidine-1-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solvent

In the landscape of synthetic organic chemistry, the choice of solvent is a paramount decision that can dictate the success or failure of a reaction. This is particularly true for multifunctional molecules such as Benzyl 3-sulfamoylpiperidine-1-carboxylate, a scaffold of significant interest in medicinal chemistry. This guide provides a detailed exploration of solvent selection for key transformations involving this substrate, moving beyond a simple recitation of protocols to explain the underlying chemical principles. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions, troubleshoot reactions, and optimize synthetic routes.

Benzyl 3-sulfamoylpiperidine-1-carboxylate possesses three key functional regions: a benzyloxycarbonyl (Cbz)-protected piperidine nitrogen, a sulfamoyl group, and the piperidine ring itself. Each of these sites can participate in distinct chemical transformations, and the optimal solvent will vary accordingly. This guide will address solvent considerations for reactions at the Cbz-protected nitrogen (deprotection and subsequent N-alkylation) and the sulfonamide moiety.

Physicochemical Properties and General Solubility

Understanding the inherent properties of Benzyl 3-sulfamoylpiperidine-1-carboxylate is the foundation for rational solvent selection. The molecule contains both polar (sulfamoyl, carbamate) and non-polar (benzyl, piperidine ring) regions, rendering it amphiphilic to a degree.

Generally, polar aprotic solvents are excellent choices for solubilizing sulfonamides and their derivatives. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are particularly effective due to their ability to form hydrogen bonds with the sulfonamide NH2 moiety, leading to effective solvation.[1] For many reactions involving piperidine-based compounds, polar aprotic solvents like acetonitrile (MeCN) and DMF are often preferred.[2]

Core Reactions and Solvent Recommendations

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The removal of the Cbz group to liberate the secondary amine is a common and crucial step. The choice of solvent is critical to ensure clean and complete conversion without affecting other functional groups.

Conceptual Framework for Solvent Selection:

The deprotection of a Cbz group is typically achieved via hydrogenolysis. The solvent must be able to dissolve the substrate and not poison the catalyst (commonly palladium on carbon).

Recommended Solvent System: Alcohols

Protic solvents, particularly methanol (MeOH) and ethanol (EtOH), are the solvents of choice for the hydrogenolysis of Cbz groups. They effectively dissolve the starting material and the resulting free amine, and they are compatible with the catalytic hydrogenation process.

Protocol 1: Cbz Deprotection via Hydrogenolysis

Materials:

  • Benzyl 3-sulfamoylpiperidine-1-carboxylate

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H2)

  • Reaction flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve Benzyl 3-sulfamoylpiperidine-1-carboxylate in methanol in a suitable reaction flask.

  • Carefully add 10 wt. % Pd/C to the solution (typically 5-10 mol % of the substrate).

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 3-sulfamoylpiperidine.

Causality of Solvent Choice: Methanol is an excellent solvent for this transformation due to its ability to dissolve the starting material and product, its low boiling point for easy removal, and its compatibility with the palladium catalyst. It does not interfere with the catalytic cycle and promotes the desired reaction.

N-Alkylation of the Piperidine Nitrogen

Following Cbz deprotection, the newly formed secondary amine is a nucleophilic center ready for functionalization, most commonly through N-alkylation.

Conceptual Framework for Solvent Selection:

N-alkylation is a bimolecular nucleophilic substitution (SN2) reaction. The ideal solvent should be polar to dissolve the reactants but aprotic to avoid solvating the nucleophile (the amine), which would decrease its reactivity. The solvent must also be compatible with the base used to scavenge the acid generated during the reaction.

Recommended Solvent System: Polar Aprotic Solvents

Polar aprotic solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are generally the preferred choice for N-alkylation reactions of piperidines.[2]

Protocol 2: N-Alkylation of 3-Sulfamoylpiperidine

Materials:

  • 3-Sulfamoylpiperidine (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-sulfamoylpiperidine and anhydrous MeCN or DMF.

  • Add a non-nucleophilic base such as K2CO3 (2-3 equivalents) or DIPEA (1.5-2 equivalents).

  • Stir the suspension at room temperature.

  • Slowly add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

  • The reaction can be stirred at room temperature or gently heated (e.g., 50-80 °C) to increase the rate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature if heated.

  • If K2CO3 was used, filter off the solids and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Causality of Solvent Choice: Acetonitrile and DMF are polar enough to dissolve the piperidine salt and the alkylating agent. As aprotic solvents, they do not strongly solvate the amine nucleophile, leaving it more reactive. They also have sufficiently high boiling points to allow for heating if required. The choice between MeCN and DMF can depend on the reactivity of the alkyl halide and the solubility of the starting materials. DMF is a more polar and higher-boiling solvent, which can be advantageous for less reactive alkylating agents.[2]

Modification of the Sulfonamide Moiety

The sulfonamide group itself can be a site for further functionalization, for example, through N-acylation or N-benzoylation.

Conceptual Framework for Solvent Selection:

Reactions at the sulfonamide nitrogen often involve the use of a base to deprotonate the N-H bond, making it more nucleophilic. The solvent must be able to dissolve the sulfonamide and the acylating agent and be compatible with the chosen base.

Recommended Solvent System: Aprotic Solvents

A range of aprotic solvents can be employed, with the choice often depending on the specific reaction conditions and reagents. For reactions involving acyl chlorides, a non-protic solvent is essential to prevent hydrolysis of the reagent.

Protocol 3: N-Benzoylation of the Sulfonamide

Materials:

  • Benzyl 3-sulfamoylpiperidine-1-carboxylate

  • Benzoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve Benzyl 3-sulfamoylpiperidine-1-carboxylate in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere.

  • Add a base such as triethylamine or pyridine (1.5-2.0 equivalents).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add benzoyl chloride (1.1-1.3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove the base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Solvent Choice: Dichloromethane and 1,2-dichloroethane are excellent solvents for this transformation as they are aprotic and relatively non-polar, effectively dissolving the reactants without participating in the reaction. They are also volatile, making them easy to remove during work-up. The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction.[3]

Data Summary Table

Reaction TypeRecommended SolventsRationaleKey Considerations
Cbz Deprotection Methanol, EthanolProtic, dissolves reactants, compatible with catalystEnsure catalyst is not poisoned.
N-Alkylation Acetonitrile (MeCN), Dimethylformamide (DMF)Polar aprotic, enhances nucleophilicity of amineUse of a non-nucleophilic base is essential.
Sulfonamide N-Acylation Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Aprotic, inert, good solubility for reactantsMust be anhydrous to prevent hydrolysis of acylating agent.

Visualizing the Workflow

A logical workflow for the functionalization of Benzyl 3-sulfamoylpiperidine-1-carboxylate is essential for efficient synthesis.

G cluster_0 Starting Material cluster_1 Deprotection cluster_2 N-Functionalization cluster_3 Sulfonamide Functionalization A Benzyl 3-sulfamoylpiperidine-1-carboxylate B Cbz Deprotection (H2, Pd/C) A->B Solvent: MeOH/EtOH F N-Acylation (Acyl-Cl, Base) A->F Solvent: DCM/DCE C 3-Sulfamoylpiperidine B->C D N-Alkylation (R-X, Base) C->D Solvent: MeCN/DMF E N-Alkylated Product D->E G N-Acylated Product F->G

Caption: Synthetic pathways for Benzyl 3-sulfamoylpiperidine-1-carboxylate.

Conclusion

The selection of an appropriate solvent is a multi-faceted decision that requires a deep understanding of the substrate, the reaction mechanism, and the desired outcome. For a molecule with the complexity of Benzyl 3-sulfamoylpiperidine-1-carboxylate, a systematic approach based on the principles of solubility, polarity, and reactivity is essential. This guide provides a framework for making these critical choices, offering both theoretical rationale and practical, field-tested protocols. By applying these principles, researchers can enhance the efficiency, reproducibility, and success of their synthetic endeavors.

References

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. (n.d.). Retrieved March 11, 2026, from [Link]

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Retrieved March 11, 2026, from [Link]

  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines | The Journal of Organic Chemistry. (n.d.). Retrieved March 11, 2026, from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved March 11, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Organic & Inorganic Au, 4(2), 93-100. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly approach. (2023). Green Chemistry, 25(15), 6015-6022. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. (n.d.). Retrieved March 11, 2026, from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Molecules, 27(22), 8009. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). Molecules, 24(2), 243. [Link]

Sources

Troubleshooting & Optimization

Optimizing purification of Benzyl 3-sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing the Purification of Benzyl 3-sulfamoylpiperidine-1-carboxylate

Overview Benzyl 3-sulfamoylpiperidine-1-carboxylate (CAS: 2146077-43-0) is a highly functionalized building block frequently utilized in[1]. It features a lipophilic benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen and a highly polar primary sulfonamide at the C3 position. This dichotomy in polarity, combined with the conformational dynamics of the carbamate bond, presents unique challenges during purification and structural characterization.

Below are the most common issues researchers encounter with this molecule and the self-validating protocols required to resolve them.

FAQ 1: Chromatographic Streaking & Poor Resolution

Q: When purifying this compound via normal-phase silica gel, the product streaks severely across multiple fractions. How can I achieve a sharp elution band?

Causality: The severe streaking is caused by the primary sulfonamide group (-SO₂NH₂). Sulfonamides are strong hydrogen bond donors and acceptors. On bare silica (SiO₂), the surface silanol (-SiOH) groups form robust hydrogen bonds with the sulfonamide moiety. As the[2] increases the molecule's affinity for the organic mobile phase, the sulfonamide continuously adsorbs and desorbs from the stationary phase, resulting in a broad "tail" or streak.

Self-Validating Solution: To disrupt this interaction, you must introduce a polar protic modifier to compete for hydrogen bonding sites, alongside a weak acid to [3].

Protocol: Optimized Flash Chromatography

  • Sample Preparation: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add Celite (1:2 ratio to crude mass) and concentrate to dryness to create a dry-load cartridge. This prevents the polar sulfonamide from precipitating out of solution at the column head.

  • Column Equilibration: Equilibrate a standard silica gel column with 100% DCM.

  • Mobile Phase Preparation: Prepare a solvent system of DCM and Methanol (MeOH). Add exactly 0.1% v/v Acetic Acid (AcOH) to the mixture.

  • Gradient Elution: Run a gradient from 0% to 5% MeOH in DCM (maintaining a constant 0.1% AcOH).

  • Detection: Monitor elution at 210 nm (sulfonamide/piperidine) and 254 nm (benzyl ring of the Cbz group). The addition of AcOH will immediately sharpen the elution band, validating the suppression of silanol interactions.

FAQ 2: Analytical Artifacts - Split Peaks and Complex NMRs

Q: My LC-MS shows a split peak with the identical mass, and my ¹H-NMR spectrum in CDCl₃ looks like a complex mixture of two compounds. Is my product degrading?

Causality: This is a classic manifestation of restricted rotation (rotamers) induced by the [4]. The delocalization of the piperidine nitrogen's lone pair into the carbamate carbonyl creates partial double-bond character (C=N). At room temperature, the energy barrier to rotation is high enough that the molecule exists as two distinct, slowly interconverting conformational isomers (syn and anti). Because the piperidine ring is asymmetric (due to the C3-sulfamoyl group), these rotamers are diastereomeric, exhibiting distinct NMR chemical shifts and occasionally different HPLC retention times.

Self-Validating Solution: You must supply thermal energy to overcome the rotational barrier, forcing the rotamers to interconvert rapidly on the NMR timescale.

Protocol: Variable Temperature NMR (VT-NMR)

  • Evaporate the CDCl₃ NMR sample and redissolve the purified compound in DMSO-d₆.

  • Acquire a standard ¹H-NMR spectrum at 25 °C. You will observe broadened or doubled peaks, particularly for the piperidine ring protons adjacent to the Cbz-nitrogen.

  • Heat the NMR probe to 80 °C and acquire a second spectrum.

  • Validation: The previously doubled peaks will coalesce into sharp, singular signals, definitively proving that the "impurity" was merely a conformational isomer.

FAQ 3: Scalable Solid-State Purification

Q: Column chromatography is becoming a bottleneck for scale-up. Can this compound be purified without silica gel?

Causality: Yes. By exploiting the differential solubility domains of the molecule, you can utilize an anti-solvent crystallization method. The compound is highly soluble in moderately polar, hydrogen-bond accepting solvents (like Ethyl Acetate) due to the Cbz group, but completely insoluble in non-polar aliphatic hydrocarbons (like Heptane) due to the highly polar sulfonamide network.

Protocol: Anti-Solvent Crystallization

  • Place the crude Benzyl 3-sulfamoylpiperidine-1-carboxylate in a round-bottom flask.

  • Add Ethyl Acetate (EtOAc) at 2 mL per gram of crude material. Heat the suspension to 70 °C while stirring until completely dissolved.

  • Slowly add Heptane dropwise to the hot solution until the mixture becomes persistently cloudy (the cloud point).

  • Add 1-2 drops of EtOAc just until the solution turns clear again.

  • Remove from heat and allow the flask to cool ambiently to room temperature over 2 hours. Seed crystals will begin to form.

  • Transfer the flask to an ice bath (0–5 °C) for 1 hour to drive complete precipitation.

  • Filter the resulting white solid under vacuum and wash with cold Heptane.

Quantitative Data Summary

To assist in method development, the following table summarizes the chromatographic behavior of Benzyl 3-sulfamoylpiperidine-1-carboxylate across various solvent systems.

Solvent System (v/v)AdditiveTLC RfObservation / Recommendation
Hexane / EtOAc (1:1)None0.15Severe streaking; product trapped on baseline silanol sites. Not recommended.
DCM / MeOH (9:1)None0.45Moderate tailing; acceptable for small scale but poor resolution.
DCM / MeOH (95:5) 0.1% AcOH 0.40 Sharp, symmetrical spot. Recommended for flash chromatography.
EtOAc (100%)None0.60Co-elution with polar impurities. Useful only for initial crude filtration.

Workflow Visualization

The following decision tree outlines the logical progression for analyzing and purifying Cbz-protected piperidines to avoid common pitfalls.

Workflow Start Crude Benzyl 3-sulfamoylpiperidine- 1-carboxylate Analysis LC-MS & 1H-NMR Analysis Start->Analysis Rotamer Split Peaks / Doubled Signals? Analysis->Rotamer VTNMR Run VT-NMR (80°C in DMSO-d6) Coalescence validates rotamers Rotamer->VTNMR Yes PurityCheck Is chemical purity >90%? Rotamer->PurityCheck No VTNMR->PurityCheck Cryst Recrystallization (EtOAc / Heptane) PurityCheck->Cryst Yes (Scale-up) Chroma Flash Chromatography (DCM/MeOH + 0.1% AcOH) PurityCheck->Chroma No (Complex mixture) Pure Pure Compound (>98% Purity) Cryst->Pure Chroma->Pure

Fig 1. Troubleshooting workflow for the analysis and purification of Cbz-protected piperidines.

References

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism". Source: total-synthesis.com. URL: [Link]

  • PubMed. "Purification of protected synthetic peptides by preparative high performance liquid chromatography on silica gel 60". Source: nih.gov. URL:[Link]

Sources

Technical Support Center: Managing Hygroscopic Piperidine Sulfonamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine sulfonamide salts. This guide is designed to provide you with expert insights and practical, field-proven strategies for addressing the challenges associated with the hygroscopic nature of these compounds. Understanding and controlling moisture interaction is critical for ensuring the stability, processability, and overall quality of your active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hygroscopic properties of piperidine sulfonamide salts.

Q1: What does it mean if a piperidine sulfonamide salt is hygroscopic?

A1: Hygroscopicity is the inherent tendency of a substance to attract and absorb moisture from the surrounding environment.[1][2] For piperidine sulfonamide salts, this means that the solid material can take up water vapor from the air. This is primarily due to the presence of polar functional groups within the molecule that can form hydrogen bonds with water.[1] The degree of hygroscopicity can range from slight moisture uptake at high humidity to deliquescence, where the solid dissolves in the absorbed water.

Q2: Why is the hygroscopicity of my API a concern?

A2: Moisture uptake can significantly impact the physicochemical properties of your piperidine sulfonamide salt, leading to a range of issues throughout the drug development process.[2][3][4] These challenges include:

  • Physical Instability: Changes in crystal structure, caking, and clumping, which can affect powder flow and handling during manufacturing.[2][5]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities.[3]

  • Altered Dissolution and Bioavailability: Changes in the solid-state form of the API due to hydration can affect its solubility and dissolution rate, potentially impacting its therapeutic efficacy.[3]

  • Manufacturing and Formulation Difficulties: Hygroscopic materials can be challenging to handle and process, requiring controlled humidity environments to prevent issues like tablet sticking and poor compressibility.[2][6]

Q3: How can I determine if my piperidine sulfonamide salt is hygroscopic?

A3: A definitive way to assess hygroscopicity is through Dynamic Vapor Sorption (DVS) analysis.[5][7] This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature. The resulting data provides a detailed moisture sorption-desorption profile of your compound. Other supporting techniques include Thermogravimetric Analysis (TGA) to determine the initial water content and Powder X-ray Diffraction (PXRD) to identify any changes in the crystal structure after moisture exposure.[5][8]

Q4: Are all piperidine sulfonamide salts equally hygroscopic?

A4: No, the degree of hygroscopicity can vary significantly depending on the specific chemical structure, the counter-ion used to form the salt, and the crystalline form (polymorph) of the material. Different salts of the same active moiety can exhibit vastly different hygroscopic behaviors. Therefore, it is crucial to characterize each new salt form.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your research and development.

Observed Issue Potential Cause Recommended Action(s)
Powder Caking or Clumping During Storage High ambient humidity leading to moisture absorption.Store the material in a desiccator or a controlled low-humidity environment. Package the material with a desiccant in a tightly sealed container.
Inconsistent Results in Bioassays API degradation due to hydrolysis or changes in solid form affecting solubility.Re-characterize the solid-state properties of the material before each experiment using techniques like PXRD. Ensure consistent and controlled storage conditions for all batches of the API.
Difficulty in Handling and Weighing the Powder Static charge and stickiness due to moisture uptake.Handle the material in a glove box with controlled humidity. Use an anti-static weighing dish.
Changes in Appearance (e.g., from crystalline to amorphous) Moisture-induced phase transition.Perform DVS analysis to identify the critical relative humidity (CRH) at which the phase change occurs. Maintain storage and handling conditions well below this CRH.

Experimental Workflows and Mitigation Strategies

A systematic approach is essential for characterizing and mitigating the risks associated with hygroscopic piperidine sulfonamide salts.

Workflow for Assessing and Addressing Hygroscopicity

The following diagram outlines a logical workflow for the characterization and management of hygroscopic APIs.

Hygroscopicity Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Implementation & Re-evaluation start New Piperidine Sulfonamide Salt dvs Dynamic Vapor Sorption (DVS) Analysis start->dvs Hygroscopicity Profile pxrd_initial Initial PXRD start->pxrd_initial Solid Form ID tga Thermogravimetric Analysis (TGA) start->tga Initial Water Content classify Classify Hygroscopicity (e.g., Ph. Eur. criteria) dvs->classify pxrd_post_dvs PXRD Post-DVS dvs->pxrd_post_dvs Check for Form Changes assess_risk Assess Impact on Stability, Processability, and Formulation classify->assess_risk pxrd_post_dvs->assess_risk decision Is Mitigation Required? assess_risk->decision no_action Implement Handling & Storage Controls decision->no_action No develop_strategy Develop Mitigation Strategy decision->develop_strategy Yes salt_screen Salt Screening / Polymorph Screen develop_strategy->salt_screen formulation Formulation Approaches (e.g., coating, excipients) develop_strategy->formulation re_evaluate Re-characterize New Form / Formulation salt_screen->re_evaluate formulation->re_evaluate re_evaluate->assess_risk Iterate if necessary

Caption: A systematic workflow for the characterization and mitigation of hygroscopicity in piperidine sulfonamide salts.

Detailed Mitigation Strategies

If your initial characterization reveals problematic hygroscopicity, several strategies can be employed.[3][4]

  • Crystal Engineering:

    • Salt Screening: This involves preparing and evaluating a variety of different salts of the parent piperidine sulfonamide. The goal is to identify a salt form with a more stable crystal lattice that is less prone to moisture uptake.

    • Co-crystallization: This technique involves crystallizing the API with a benign co-former to create a new crystalline solid with improved physical properties, including reduced hygroscopicity.[4]

  • Formulation-Based Approaches:

    • Film Coating: Applying a polymer-based film coating to tablets or granules can act as a physical barrier to moisture.[3][4]

    • Encapsulation: Enclosing the hygroscopic API within a protective shell, often through techniques like spray drying, can shield it from ambient humidity.[3][4]

    • Co-processing with Excipients: Blending the API with hydrophobic excipients can help to repel moisture and improve the overall stability of the formulation.[3][4]

  • Environmental Controls:

    • Controlled Manufacturing Environments: Maintaining low relative humidity during all stages of manufacturing, from powder handling to packaging, is crucial.[2]

    • Appropriate Packaging: Utilizing packaging materials with a high moisture barrier, such as foil-foil blisters, is essential for protecting the final drug product.[3]

Decision Tree for Strategy Selection

The choice of mitigation strategy depends on the severity of the hygroscopicity and the stage of drug development.

Mitigation Strategy Decision Tree start Hygroscopic Piperidine Sulfonamide Salt Identified severity Severity of Hygroscopicity? start->severity dev_stage Development Stage? severity->dev_stage Hygroscopic / Very Hygroscopic handling_controls Strict Handling & Packaging Controls severity->handling_controls Slightly Hygroscopic formulation_dev Formulation Strategies (Coating, Hydrophobic Excipients) dev_stage->formulation_dev Late Stage crystal_eng Crystal Engineering (Salt/Polymorph/Co-crystal Screening) dev_stage->crystal_eng Early Stage formulation_dev->handling_controls Implement in parallel crystal_eng->handling_controls If successful

Caption: Decision tree for selecting an appropriate strategy to manage hygroscopicity based on severity and development stage.

Key Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To quantitatively assess the hygroscopic nature of a piperidine sulfonamide salt.

Methodology:

  • Sample Preparation: Place 5-10 mg of the sample into the DVS instrument sample pan.

  • Drying/Pre-treatment: Equilibrate the sample at 0% RH and 25°C until a stable weight is achieved. This establishes a dry reference weight.[9]

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a set threshold (e.g., 0.002% per minute).

  • Desorption Phase: Decrease the RH in a similar stepwise manner from 90% back to 0% RH.

  • Data Analysis: Plot the change in mass (%) versus the RH. Analyze the resulting sorption/desorption isotherm to determine the extent of moisture uptake and identify any hysteresis.

Protocol 2: Powder X-ray Diffraction (PXRD) for Form Change Analysis

Objective: To determine if moisture uptake induces a change in the crystalline form of the salt.

Methodology:

  • Initial Analysis: Obtain a PXRD pattern of the as-received, dry material.

  • Sample Exposure: Expose a separate portion of the sample to a high-humidity environment (e.g., 75% or 90% RH) for a defined period (e.g., 24-48 hours) or use the sample from the DVS experiment post-analysis.

  • Final Analysis: Obtain a PXRD pattern of the humidity-exposed sample.

  • Comparison: Compare the initial and final PXRD patterns. Significant differences in peak positions and intensities indicate a change in the solid-state form.

References

  • Hygroscopicity: Significance and symbolism. (2026, February 24). Vertex AI Search.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). Pharma Excipients.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
  • The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37, 1315-1321.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023, March 20). PMC.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis.
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Semantic Scholar.
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar.
  • Sharma, R., & Soman, S. S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 81-91.
  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC.
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20).
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Pharma Excipients.
  • Piperidine-1-sulfonamide | 4108-90-1. Sigma-Aldrich.
  • 90445-23-1|Piperidine, 1-[(chloromethyl)sulfonyl]-. Ambeed.
  • Crystal structure and characterization of the sulfamethazine–piperidine salt. PMC.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2026, March 3).

Sources

Technical Support Center: Optimization of HPLC Methods for Sulfamoylpiperidine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of sulfamoylpiperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. The inherent basicity of the piperidine moiety coupled with the acidic nature of the sulfamoyl group presents unique chromatographic challenges. This resource aims to equip you with the knowledge to overcome these challenges and develop robust, reliable, and validated HPLC methods.

Troubleshooting Guide: A Systematic Approach

Encountering issues during HPLC analysis is a common occurrence. The key to efficient troubleshooting is a logical and systematic approach. The following flowchart outlines a step-by-step process to diagnose and resolve common problems encountered during the analysis of sulfamoylpiperidine compounds.

HPLC_Troubleshooting_Sulfamoylpiperidine start Start: Chromatographic Issue Observed (e.g., Poor Peak Shape, RT Shift, Low Resolution) check_system 1. System & Basic Checks - Leaks? - Mobile Phase Correct? - System Pressure Stable? start->check_system pressure_issue Pressure Anomaly? (High, Low, Fluctuating) check_system->pressure_issue resolve_pressure Address Pressure Issue: - High: Check for blockages (frits, column) - Low: Check for leaks, pump seals - Fluctuating: Degas mobile phase, check pump valves pressure_issue->resolve_pressure Yes peak_shape_issue Poor Peak Shape? (Tailing, Fronting, Broadening) pressure_issue->peak_shape_issue No resolve_pressure->check_system resolve_tailing Address Peak Tailing: - Lower mobile phase pH (2.5-3.5) - Use a base-deactivated column (Type B Silica) - Add competing base (e.g., Triethylamine - use with caution) - Reduce sample concentration peak_shape_issue->resolve_tailing Tailing resolve_fronting Address Peak Fronting: - Check for sample overload - Ensure sample solvent is weaker than mobile phase peak_shape_issue->resolve_fronting Fronting rt_issue Retention Time (RT) Shift? peak_shape_issue->rt_issue No end Issue Resolved resolve_tailing->end resolve_fronting->end resolve_rt Address RT Shift: - Ensure consistent mobile phase preparation - Check for pump flow rate accuracy - Thermostat the column - Check for column aging/degradation rt_issue->resolve_rt Yes resolution_issue Poor Resolution? rt_issue->resolution_issue No resolve_rt->end resolve_resolution Address Poor Resolution: - Optimize mobile phase organic:aqueous ratio - Change organic modifier (e.g., ACN vs. MeOH) - Evaluate a different column chemistry (e.g., PFP, C8) - Decrease flow rate or use a longer column resolution_issue->resolve_resolution Yes resolution_issue->end No resolve_resolution->end

Caption: A systematic workflow for troubleshooting common HPLC issues in sulfamoylpiperidine analysis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the HPLC analysis of sulfamoylpiperidine compounds.

Q1: Why am I observing significant peak tailing for my sulfamoylpiperidine analyte on a standard C18 column?

A1: Peak tailing is a frequent challenge when analyzing basic compounds like piperidines on traditional silica-based C18 columns.[1][2][3] The primary cause is secondary interactions between the basic nitrogen of the piperidine ring and acidic residual silanol groups (Si-OH) on the silica surface.[2][3] This leads to a mixed-mode retention mechanism, where a fraction of the analyte molecules is retained more strongly, resulting in an asymmetric peak.[3]

Q2: How can I improve the peak shape of my sulfamoylpiperidine compound?

A2: Several strategies can be employed to mitigate peak tailing and improve symmetry:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to a range of 2.5-4) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[2][3][4]

  • Use of Modern Columns: Employing "Type B" silica columns, which are more inert and have fewer accessible silanol groups, can significantly improve peak shape.[2][3] Base-deactivated columns are specifically designed for this purpose.[3]

  • Competing Base Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3][4] However, be aware that this can sometimes shorten column lifetime.[3][4]

  • Column Temperature: Increasing the column temperature can improve mass transfer and reduce peak tailing, though it may also affect selectivity.[5]

Q3: My retention times are drifting between injections. What could be the cause?

A3: Retention time instability can compromise the reliability of your method.[6] Common causes include:

  • Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and accurately.[6] If using a buffer, verify the pH is consistent.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Pump Performance: Fluctuations in pump flow rate, often due to air bubbles or faulty check valves, can cause retention time shifts.[7][8] Degassing the mobile phase is crucial.[7]

  • Temperature Fluctuations: Lack of column temperature control can lead to drifting retention times. Using a column oven is highly recommended.[5]

Q4: I need to develop a stability-indicating method. What are the key considerations for forced degradation studies?

A4: Forced degradation studies are essential for developing a stability-indicating method as per ICH guidelines.[9][10] The goal is to generate potential degradation products to ensure your method can separate them from the parent compound and from each other.[9] Key stress conditions to investigate include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures.[11]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.[11]

  • Thermal Stress: Exposing the sample to high temperatures.

  • Photolytic Stress: Exposing the sample to UV and visible light.[10]

It is generally recommended to aim for 5-20% degradation of the active pharmaceutical ingredient.[11]

Q5: What are the essential parameters for validating an HPLC method for sulfamoylpiperidine analysis?

A5: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[12] According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12][13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[13][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

Experimental Protocols

Protocol 1: General Method Development for Sulfamoylpiperidine

This protocol provides a starting point for developing a reversed-phase HPLC method for a novel sulfamoylpiperidine compound.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a modern, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[3]
  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.
  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
  • Rationale: The acidic modifier in the aqueous phase helps to suppress silanol interactions and ensure good peak shape for the basic piperidine moiety.[2][3]

2. Gradient Elution Scouting:

  • Perform a broad gradient run to determine the approximate elution conditions (e.g., 5% to 95% B over 20 minutes).
  • Flow Rate: 1.0 mL/min.
  • Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection.
  • Column Temperature: 30 °C.

3. Method Optimization:

  • Based on the scouting run, develop a more focused gradient or an isocratic method.
  • Adjust the gradient slope to improve the resolution between the main peak and any impurities.[6]
  • If peak shape is still suboptimal, consider switching the organic modifier (ACN often provides sharper peaks than MeOH).
Protocol 2: System Suitability Testing

System suitability tests are performed before the analysis of any samples to ensure the chromatographic system is performing adequately.[12]

1. Standard Preparation:

  • Prepare a standard solution of the sulfamoylpiperidine analyte at a known concentration.

2. Injections:

  • Make at least five replicate injections of the standard solution.

3. Acceptance Criteria (Example):

  • Tailing Factor (Asymmetry): Not more than 2.0.
  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
  • RSD of Retention Time: Not more than 1.0%.
  • Theoretical Plates (N): Greater than 2000.

These criteria should be defined and justified during method validation.

Data Summary Table

The following table summarizes typical starting conditions and expected performance parameters for the HPLC analysis of a sulfamoylpiperidine compound.

ParameterRecommended Condition/ValueRationale & Key Considerations
Column Base-deactivated C18, 150 x 4.6 mm, 3.5 µmMinimizes secondary interactions with the basic piperidine moiety, improving peak shape.[3]
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses silanol ionization, leading to symmetric peaks.[2][4]
Mobile Phase B AcetonitrileOften provides better peak shape and lower backpressure compared to methanol.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution.
Column Temp. 30 - 40 °CImproves efficiency and reduces viscosity. Temperature control is crucial for reproducible retention times.[5]
Injection Vol. 5 - 20 µLShould be optimized to avoid column overload, which can cause peak fronting.[1]
Detection UV, Wavelength based on analyte's λmaxPDA detector is recommended during development to determine the optimal wavelength.
Tailing Factor < 1.5A measure of peak symmetry. Values > 2 indicate significant tailing.
%RSD (Area) < 2.0%Indicates the precision of the system for quantitative analysis.[13]

References

  • HPLC Method Development and Valid
  • Steps for HPLC Method Valid
  • (PDF)
  • troubleshooting poor resolution in HPLC analysis of fluorin
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Improving HPLC Peak Shape Techniques | PDF | High Performance Liquid Chrom
  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
  • Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds - Benchchem.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • arXiv:2107.09724v3 [physics.ins-det] 23 Jul 2021.
  • HPLC Troubleshooting: Solutions for Common Problems - Phenomenex.
  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier.
  • HPLC Method Development and Validation Process of Drug Analysis and Applic
  • Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research | PDF | High Performance Liquid Chrom
  • Technical Support Center: HPLC Analysis of Sulfonamides - Benchchem.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem.
  • Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.

Sources

Technical Support Center: Scaling Up Benzyl 3-Sulfamoylpiperidine-1-Carboxylate Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of Benzyl 3-sulfamoylpiperidine-1-carboxylate (CAS: 2146077-43-0). This compound is a critical structural intermediate in the development of complex active pharmaceutical ingredients (APIs), including APJ receptor agonists targeted for cardiovascular therapies[1].

This guide is designed for process chemists and scale-up scientists. It moves beyond basic benchtop synthesis to address the thermodynamic, kinetic, and safety challenges inherent in multi-kilogram production.

Part 1: Troubleshooting & FAQs

Q1: How do we prevent Cbz-protection of the primary sulfonamide, avoiding the "bis-Cbz" impurity?

A: Achieving chemoselectivity relies on exploiting the kinetic and thermodynamic differences between the secondary piperidine amine and the primary sulfonamide.

  • The Causality: The piperidinium conjugate acid has a pKa of ~10.5, while the primary sulfonamide proton has a pKa of ~10.0. If a strong base (e.g., NaOH) is used, the sulfonamide is deprotonated. A deprotonated sulfonamide is highly nucleophilic and will rapidly react with Benzyl chloroformate (Cbz-Cl) to form an unwanted N-sulfonyl carbamate (bis-Cbz) impurity.

  • The Solution: Employ biphasic Schotten-Baumann conditions[2] using a mild base like aqueous sodium bicarbonate (NaHCO3). This buffers the aqueous phase at a pH of 8.0–8.5. At this pH, the sulfonamide remains completely protonated; its nitrogen lone pair is heavily delocalized into the adjacent sulfonyl group, rendering it non-nucleophilic. Conversely, a sufficient equilibrium fraction of the piperidine nitrogen exists as the free base to rapidly undergo nucleophilic acyl substitution with Cbz-Cl[3]. This precise pH control is the cornerstone of robust, selective carbamate formation[4].

Q2: Medicinal chemistry routes typically use Dichloromethane (DCM). Why must we change this for pilot-plant scale-up, and what is the alternative?

A: DCM is highly discouraged at scale due to its severe environmental impact, occupational toxicity, and low boiling point (39.6 °C), which provides an insufficient safety margin for highly exothermic reactions[5].

  • The Solution: For scale-up, 2-Methyltetrahydrofuran (2-MeTHF) is the optimal replacement. 2-MeTHF is a biorenewable solvent that forms a clean biphasic system with water, unlike standard THF which is highly miscible. Its higher boiling point (80.2 °C) allows for safer thermal management of the reaction exotherm, and the product exhibits excellent solubility in the 2-MeTHF organic layer, facilitating seamless phase separation and extraction[5].

Q3: We observe significant gas evolution during the addition of Cbz-Cl. Is this a safety risk, and how do we control it?

A: Yes, this is an expected, self-validating feature of the reaction system, but it poses a pressurization risk if unmanaged.

  • The Causality: The gas is carbon dioxide (CO2). It originates from two sources: the neutralization of the HCl byproduct by NaHCO3, and the competitive background hydrolysis of Cbz-Cl by water, which yields benzyl alcohol, HCl, and CO2[3].

  • The Solution: To manage this safely at scale, Cbz-Cl must be introduced via a controlled, subsurface dosing pump over 2–4 hours. The reactor temperature must be strictly maintained below 15 °C to suppress the rate of background hydrolysis, and the reactor's vent condenser must be adequately sized to allow continuous CO2 off-gassing without pressure buildup.

Part 2: Quantitative Data Presentation

Selecting the right solvent system is critical for balancing yield, safety, and operational efficiency. The table below summarizes the metrics for scaling up this Schotten-Baumann amidation.

Solvent ChoiceBiphasic Phase SeparationBoiling Point (°C)Environmental / Safety ProfileTypical Scaled Yield (%)
Dichloromethane (DCM) Excellent39.6Poor (Toxic, volatile, halogenated)85 - 90
Tetrahydrofuran (THF) Poor (Miscible with water)66.0Moderate (Peroxide former, poor extraction)70 - 75
Ethyl Acetate (EtOAc) Good77.1Good (But prone to hydrolysis at high pH)80 - 85
2-Methyltetrahydrofuran Excellent 80.2 Excellent (Biorenewable, highly stable) 88 - 93

Part 3: Experimental Protocol (1 kg Scale-up)

This protocol is designed as a self-validating system. The built-in In-Process Controls (IPCs) ensure that each step dictates the success of the next, preventing the downstream carryover of unreacted starting materials.

Step 1: Reactor Preparation & Dissolution Charge a jacketed glass-lined reactor (Reactor A) with Piperidine-3-sulfonamide (1.00 kg, 1.0 eq) and 2-MeTHF (5.0 L, 5 volumes). Initiate agitation at 200 rpm.

Step 2: Biphasic Buffer Setup Charge an aqueous solution of NaHCO3 (1.28 kg, 2.5 eq, dissolved in 10 L of DI water) to Reactor A. Maintain agitation to establish a thorough biphasic mixture. Cool the internal reactor temperature to 5–10 °C using the reactor jacket.

Step 3: Controlled Reagent Addition Load Benzyl chloroformate (Cbz-Cl, 1.14 kg, 1.1 eq) into a dosing vessel. Begin a controlled, subsurface addition of Cbz-Cl into Reactor A over 3 hours.

  • Mechanistic Note: Slow addition minimizes the localized concentration of Cbz-Cl, suppressing the exothermic background hydrolysis and preventing thermal runaway. Maintain internal temperature < 15 °C.

Step 4: In-Process Control (IPC) & Self-Validation After 1 hour of post-addition stirring, halt agitation, allow the phases to separate briefly, and sample the upper organic layer. Analyze via HPLC.

  • Validation Gate: The reaction is deemed complete when Piperidine-3-sulfonamide is <1.0% Area. If >1.0%, add an additional 0.05 eq of Cbz-Cl, stir for 1 hour, and re-sample.

Step 5: Phase Separation & Washing Stop agitation and allow the phases to settle for 30 minutes. Drain and discard the lower aqueous layer. Wash the retained organic layer with 1N HCl (2.0 L) to protonate and remove any trace unreacted amine into the aqueous waste, followed by a brine wash (2.0 L) to remove residual water.

Step 6: Crystallization & Isolation Concentrate the 2-MeTHF organic layer under reduced pressure (at 40 °C) down to approximately 2.0 L (2 volumes). Heat the mixture to 50 °C and slowly charge Heptane (anti-solvent, 6.0 L) over 1 hour. Cool the reactor to 5 °C at a controlled ramp rate of 10 °C/hour to induce nucleation and crystallization. Filter the resulting white crystalline solid and dry under vacuum at 40 °C until a constant weight is achieved.

Part 4: Reaction Workflow & Chemoselectivity Diagram

G Start Piperidine-3-sulfonamide (Starting Material) Reagents Add Cbz-Cl in 2-MeTHF Aq. NaHCO3 (pH 8.0-8.5) Start->Reagents TempControl Exotherm & Gas Control (T < 15°C, Venting) Reagents->TempControl Controlled Addition PhaseSep Phase Separation (Keep Organic Layer) TempControl->PhaseSep IPC: HPLC >99% Conversion Cryst Crystallization (Heptane/EtOAc) PhaseSep->Cryst Concentrate & Anti-solvent Product Benzyl 3-sulfamoylpiperidine- 1-carboxylate (>98% Purity) Cryst->Product Filter & Dry Impurity Bis-Cbz Impurity (Purged in Mother Liquor) Cryst->Impurity Rejects

Workflow for the scalable, chemoselective Cbz-protection of piperidine-3-sulfonamide.

Part 5: References

  • Isoxazole carboxamide compound and its use (CN113056455A). Google Patents.

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide . Organic Process Research & Development.[Link]

  • Greene's Protective Groups in Organic Synthesis . ResearchGate / Wiley.[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution . Organic Process Research & Development.[Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation Strategies for Benzyl 3-sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 3-sulfamoylpiperidine-1-carboxylate (Cbz-protected 3-sulfamoylpiperidine) is a highly versatile intermediate utilized in the development of sulfonamide-based therapeutics. However, its structural elucidation via 1H NMR presents a triad of analytical challenges: the detection of labile sulfamoyl (-SO₂NH₂) protons, the resolution of heavily overlapping aliphatic multiplets within the piperidine core, and spectral broadening induced by carbamate rotamers[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different NMR solvent systems and hardware platforms. By understanding the underlying physical chemistry—specifically solvent-solute interactions and magnetic field dispersion—researchers can optimize their analytical workflows to generate definitive, publication-quality structural data.

Solvent System Comparison: DMSO-d₆ vs. CDCl₃

The choice of deuterated solvent is not merely a matter of solubility; it fundamentally alters the spectral landscape of sulfonamides due to varying degrees of hydrogen bonding and dielectric properties[2].

The Hydrogen Bonding Effect on Labile Protons

In CDCl₃ (a non-polar, aprotic solvent), the -SO₂NH₂ protons undergo rapid intermolecular exchange with residual moisture. Because CDCl₃ is a weak hydrogen-bond acceptor, it cannot stabilize these protons, resulting in a broad, poorly resolved "hump" near 4.5–5.0 ppm, or complete signal disappearance[3].

Conversely, DMSO-d₆ acts as a powerful hydrogen-bond acceptor. It forms a tightly bound, highly structured solvation shell around the sulfamoyl protons, significantly reducing their chemical exchange rate with bulk water. This causality manifests as a sharp, easily integrated singlet between 6.80 and 7.20 ppm, providing definitive proof of the sulfonamide functional group[2].

Carbamate Rotamer Dynamics

The benzyloxycarbonyl (Cbz) protecting group at the N1 position exhibits partial double-bond character at the N-CO bond due to resonance[4]. This restricts rotation, leading to the presence of cis and trans rotamers on the NMR timescale at room temperature (298 K)[1]. In both solvents, this causes severe broadening or duplication of the adjacent piperidine C2 and C6 equatorial/axial protons. However, the higher viscosity and polarity of DMSO-d₆ can shift the rotameric equilibrium, sometimes exacerbating peak overlap in the 2.70–4.00 ppm region compared to CDCl₃[5].

Table 1: Comparative 1H NMR Chemical Shifts (Simulated at 400 MHz, 298 K)
Proton AssignmentCDCl₃ (400 MHz, 298 K)DMSO-d₆ (400 MHz, 298 K)Diagnostic Utility
Cbz-Phenyl (5H) 7.30 - 7.40 ppm (m)7.28 - 7.42 ppm (m)Standard aromatic reference
-SO₂NH₂ (2H) ~4.80 ppm (br s) or missing~6.90 ppm (s)Superior detection in DMSO-d₆
Cbz-CH₂ (2H) 5.12 ppm (s)5.08 ppm (s)Confirms Cbz protection
Piperidine C3-H (1H) 3.10 - 3.30 ppm (m)3.05 - 3.25 ppm (m)Identifies sulfonamide substitution site
Piperidine C2, C6 (4H) 2.80 - 4.20 ppm (br m)2.70 - 4.00 ppm (br m)Heavily broadened by N-CO rotamers
Piperidine C4, C5 (4H) 1.40 - 2.10 ppm (m)1.30 - 1.95 ppm (m)Indicates ring conformation

Hardware Performance: 400 MHz Routine vs. 600 MHz CryoProbe

While solvent selection dictates the visibility of exchangeable protons, the hardware platform dictates the resolution of the rigid piperidine core.

At 400 MHz (using a standard room-temperature probe), the piperidine C4 and C5 protons often collapse into an unresolved multiplet due to second-order coupling effects—a scenario where the J-coupling constant is comparable to the chemical shift difference (Δν).

Upgrading to a 600 MHz spectrometer equipped with a CryoProbe increases the chemical shift dispersion (Δν), pushing the spin system toward first-order kinetics. This allows for the precise extraction of axial-axial (typically 10-12 Hz) and axial-equatorial (typically 2-4 Hz) J-coupling values, which are critical for determining the relative stereochemistry of the C3-sulfamoyl group.

Table 2: Hardware Performance Comparison
Metric400 MHz (RT Probe)600 MHz (CryoProbe)Impact on Benzyl 3-sulfamoylpiperidine-1-carboxylate
Signal-to-Noise (S/N) Baseline~3-4x IncreaseDetects minor rotameric populations (<5%).
Chemical Shift Dispersion ModerateHighSeparates overlapping C4/C5 axial and equatorial protons.
J-Coupling Extraction Difficult (Second-order)Feasible (First-order)Allows precise determination of C3 stereocenter orientation.
Acquisition Time ~5-10 minutes< 2 minutesHigher throughput for large libraries of piperidine analogs.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute scientific trustworthiness, the following protocol incorporates self-validating steps to distinguish between genuine structural features (like rotamers) and artifacts (like impurities).

Step 1: Standard Sample Preparation

  • Accurately weigh 15 mg of Benzyl 3-sulfamoylpiperidine-1-carboxylate.

  • Dissolve completely in 0.6 mL of DMSO-d₆ (100.0 atom % D) to ensure hydrogen-bond locking of the -SO₂NH₂ protons[2].

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4-5 cm to optimize magnetic shimming.

Step 2: Baseline Acquisition (1D 1H NMR)

  • Acquire a standard 1D 1H spectrum at 298 K with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Process with 0.3 Hz exponential line broadening (LB).

Step 3: D₂O Exchange Validation (Self-Validation)

  • To confirm the assignment of the -SO₂NH₂ peak at ~6.9 ppm, add 1-2 drops of D₂O directly to the NMR tube.

  • Shake vigorously for 30 seconds and re-acquire the spectrum.

  • Causality: The D₂O undergoes rapid chemical exchange with the labile -SO₂NH₂ protons, replacing them with NMR-silent deuterium. The disappearance of the 6.9 ppm signal definitively validates its assignment.

Step 4: Variable Temperature (VT) NMR for Rotamer Coalescence

  • If the piperidine C2/C6 protons appear as broad, distorted humps, gradually increase the probe temperature to 353 K (80 °C) and re-acquire.

  • Causality: Elevated thermal energy overcomes the rotational barrier of the Cbz N-CO bond. The distinct rotamer signals will coalesce into sharp, time-averaged peaks, proving the broadening is a dynamic structural feature rather than a chemical impurity[1].

Decision Workflow

G Start Analyze Benzyl 3-sulfamoylpiperidine-1-carboxylate Labile Are -SO2NH2 Protons Critical for Assignment? Start->Labile DMSO Use DMSO-d6 (H-Bond Acceptor) Labile->DMSO Yes CDCl3 Use CDCl3 (Standard Aprotic) Labile->CDCl3 No Rotamer Carbamate Rotamer Broadening Present? DMSO->Rotamer CDCl3->Rotamer VTNMR VT-NMR (Elevated Temp) or 600 MHz CryoProbe Rotamer->VTNMR Yes StdNMR Standard 400 MHz 1D 1H NMR Rotamer->StdNMR No

Workflow for optimizing NMR acquisition of Cbz-protected sulfamoylpiperidines.

Sources

A Comparative Guide to the LC-MS Identification of Benzyl 3-sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the identification of Benzyl 3-sulfamoylpiperidine-1-carboxylate. As a representative molecule for N-Cbz protected sulfamoylpiperidines—a class of compounds frequently encountered as intermediates in pharmaceutical development—a robust and reliable analytical method is paramount for process monitoring and quality control.

We will explore and compare two primary mass spectrometry techniques: high-resolution mass spectrometry (HRMS) for initial identification and structural elucidation, and triple quadrupole (QqQ) mass spectrometry for developing a targeted, high-sensitivity quantification method. Furthermore, we will compare the differential response and fragmentation using positive and negative electrospray ionization (ESI) modes.

Part 1: Analyte Characteristics and Predicted Chromatographic Behavior

Benzyl 3-sulfamoylpiperidine-1-carboxylate possesses distinct chemical features that dictate its behavior in an LC-MS system. The molecule has a calculated monoisotopic mass of 298.0936 g/mol and a formula of C₁₃H₁₈N₂O₄S .

  • Chromatography: The presence of the non-polar benzyl group and the polar sulfamoyl moiety gives the molecule an intermediate polarity, making it an ideal candidate for Reversed-Phase (RP) chromatography. A C18 column with a water/acetonitrile or water/methanol mobile phase, acidified with formic acid to promote protonation and improve peak shape, is the logical starting point.[1][2]

  • Ionization: The molecule contains a basic piperidine nitrogen and an acidic sulfamoyl (-SO₂NH₂) group.[3] This dual nature allows for efficient ionization in both positive and negative ESI modes.

    • Positive Mode (ESI+): Expected to readily form a protonated molecule, [M+H]⁺, at an m/z of 299.1009.[4]

    • Negative Mode (ESI-): Expected to deprotonate at the sulfamoyl nitrogen, forming [M-H]⁻ at an m/z of 297.0864.[5]

Part 2: Strategy 1 - Unambiguous Identification with High-Resolution Mass Spectrometry (HRMS)

For the initial identification of a novel synthetic intermediate or a potential impurity, HRMS (e.g., Q-TOF or Orbitrap) is the technique of choice.[6][7][8] Its power lies in providing a highly accurate mass measurement, which is crucial for determining the elemental composition and confirming the identity of the compound.[9][10]

Workflow for HRMS Identification

The overall strategy involves separating the analyte via UPLC/HPLC followed by HRMS analysis to acquire both full scan data for accurate mass confirmation and tandem MS (MS/MS) data for structural elucidation.[9][10]

HRMS_Workflow cluster_LC Liquid Chromatography cluster_MS HRMS Detection (Q-TOF/Orbitrap) cluster_Data Data Analysis Prep Sample Preparation (Dissolve in 50:50 ACN:H₂O) Inject UPLC Injection Prep->Inject Column C18 Reversed-Phase Separation Inject->Column ESI Electrospray Ionization (ESI+ / ESI-) Column->ESI FullScan Full Scan MS (Accurate Mass of Precursor) ESI->FullScan MSMS Data-Dependent MS/MS (Fragmentation Data) FullScan->MSMS Confirm Confirm Elemental Composition (Sub-ppm Mass Accuracy) MSMS->Confirm Elucidate Elucidate Structure (Interpret Fragments) Confirm->Elucidate

Fig 1. HRMS workflow for identification.
Predicted HRMS Results and Fragmentation Analysis

Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 299.10) is predicted to yield several characteristic fragment ions. The fragmentation of sulfonamides and N-Cbz protected amines often involves cleavage at the S-N bond and loss of the protecting group.[3][11][12]

Key Predicted Fragments (ESI+):

  • Loss of Benzyl group (C₇H₇•): A common fragmentation for benzyl esters, leading to an ion at m/z 208.06 .

  • Loss of Benzyloxycarbonyl group (C₈H₇O₂•): Cleavage of the entire Cbz protecting group, resulting in an ion at m/z 164.05 .

  • Formation of Tropylium ion: The benzyl group itself can form the stable tropylium cation at m/z 91.05 .

  • Loss of SO₂: A characteristic fragmentation of sulfonamides, often proceeding via rearrangement, could lead to an ion at m/z 235.13 .[11]

Fragmentation_Positive cluster_frags Product Ions Parent [M+H]⁺ m/z 299.10 F1 Loss of Benzyl m/z 208.06 Parent->F1 - C₇H₇ F2 Loss of Cbz group m/z 164.05 Parent->F2 - C₈H₇O₂ F3 Tropylium Ion m/z 91.05 Parent->F3 benzyl fragment F4 Loss of SO₂ m/z 235.13 Parent->F4 - SO₂

Fig 2. Predicted fragmentation of [M+H]⁺.

Part 3: Strategy 2 - High-Sensitivity Quantification with Triple Quadrupole MS (QqQ)

Once the compound is identified and its fragmentation is understood, the analytical goal often shifts to quantification, especially for monitoring in complex matrices like plasma or during reaction progress.[13][14] For this task, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard due to its superior sensitivity and selectivity.[15][16][17]

Comparison: HRMS vs. Triple Quadrupole
FeatureHigh-Resolution MS (HRMS)Triple Quadrupole MS (QqQ)
Primary Use Identification, Structure Elucidation, Impurity Profiling[6][10]Targeted Quantification, Trace Analysis[13][16]
Mode of Operation Full Scan, All-Ions FragmentationMultiple Reaction Monitoring (MRM)
Mass Accuracy Excellent (< 5 ppm)Standard (~0.1 Da resolution)
Sensitivity Good, but lower in full scan modeExcellent, due to noise reduction in MRM mode[18]
Selectivity High, based on accurate massVery High, based on specific precursor-product ion transition
Quantitative Linearity GoodExcellent, often over several orders of magnitude[19]
Developing an MRM Method

The fragmentation data obtained from the HRMS analysis is used directly to build the MRM method. The most intense and specific fragment ions are chosen as product ions.

  • Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the parent ion (m/z 299.10 for ESI+ or m/z 297.09 for ESI-).

  • Fragmentation: The isolated ion is fragmented in the collision cell (q2).

  • Product Ion Selection: The third quadrupole (Q3) is set to monitor for specific, intense fragment ions.

Proposed MRM Transitions: Based on the predicted fragmentation, the following transitions would be ideal candidates for a robust quantitative method.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
ESI+299.1091.05Quantifier (often most stable/intense)
ESI+299.10164.05Qualifier (confirmatory ion)
ESI-297.09156.01 ([M-H-SO₂-C₇H₇]⁻)Alternative Quantifier

Part 4: Comparative Analysis - Positive vs. Negative Ion Mode

The choice of ionization polarity can significantly impact method sensitivity and selectivity.[20] A comparison is essential during method development.

ParameterESI Positive Mode ([M+H]⁺)ESI Negative Mode ([M-H]⁻)
Ion Formation Protonation of the piperidine nitrogen.[1]Deprotonation of the acidic sulfamoyl nitrogen.[5]
Predicted Sensitivity High. Basicity of the piperidine ring ensures efficient protonation.[4]Potentially higher and more selective. Sulfonamides are well-known to ionize efficiently in negative mode.
Adduct Formation Potential for [M+Na]⁺ and [M+K]⁺ adducts, which can complicate spectra.Generally cleaner spectra with fewer adducts.
Fragmentation Rich fragmentation pattern providing significant structural information.[12]Often dominated by neutral loss of SO₂, which is highly characteristic but may provide less overall structural detail.[5]
Recommendation Excellent for initial identification due to rich fragmentation. Strong candidate for quantification.Recommended to test in parallel. May offer superior sensitivity and lower background for quantification in complex matrices.

Experimental Protocols

Sample Preparation
  • Prepare a 1 mg/mL stock solution of Benzyl 3-sulfamoylpiperidine-1-carboxylate in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 1 µg/mL for initial experiments.

  • For plasma samples, a protein precipitation step (e.g., adding 3 volumes of ice-cold acetonitrile) followed by centrifugation is recommended.[21]

LC-MS Method Parameters
ParameterRecommended Condition
LC System UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS System HRMS (Q-TOF/Orbitrap) or QqQ
Ion Source Electrospray Ionization (ESI)
Ion Mode Positive and Negative (separate runs)
Capillary Voltage 3.5 kV (ESI+), -3.0 kV (ESI-)
Gas Temp. 325 °C
Scan Range (HRMS) m/z 50 - 500
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS

Conclusion

The comprehensive analysis of Benzyl 3-sulfamoylpiperidine-1-carboxylate is best achieved through a strategic, two-pronged LC-MS approach.

  • Identification: Utilize LC-HRMS to confirm the molecular formula via accurate mass and to elucidate its structure by interpreting the detailed MS/MS fragmentation patterns.

  • Quantification: Employ the fragmentation data to develop a highly sensitive and selective MRM method on a triple quadrupole instrument, which is the gold standard for trace-level quantification.

Both positive and negative ionization modes should be evaluated, as negative mode may offer enhanced sensitivity and selectivity for this sulfonamide-containing compound. This dual-strategy approach ensures both confident identification and reliable quantification, meeting the rigorous demands of pharmaceutical development and quality control.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Joseph, S., & Dai, Y.
  • Deng, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • SCIEX.
  • Wang, F., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Unknown. Applications of LC-QQQ for quantification of small molecules in biological media.
  • Unknown. (2025, December 29). The Quantification workflows using Triple Quad Mass Spectrometry.
  • BenchChem.
  • Cebo, C., et al. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
  • Bruker. LC- and GC-Triple Quadrupole Mass Spectrometry.
  • Unknown. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry.
  • Resolian.
  • BenchChem.
  • Unknown. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Unknown. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo).
  • Singh, S. K., et al. (2025, August 25). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. Expert opinion on drug metabolism & toxicology.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Cech, N. B., & Enke, C. G. (2016).
  • Unknown. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. SpringerLink.

Sources

In-Depth Technical Guide: FTIR Spectroscopic Analysis of Sulfonamide and Carbamate Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical solid-state analysis, distinguishing and characterizing functional groups is critical for confirming active pharmaceutical ingredient (API) identity, evaluating prodrug conversion, and assessing excipient compatibility. Sulfonamides (e.g., sulfa antibiotics, loop diuretics) and carbamates (e.g., cholinesterase inhibitors, prodrug linkers) present unique vibrational signatures.

As an Application Scientist, selecting the correct Fourier Transform Infrared (FTIR) sampling modality—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —is just as important as knowing the peak assignments. This guide objectively compares the analytical performance of these two FTIR techniques for characterizing sulfonamide and carbamate moieties, providing the theoretical grounding and self-validating protocols necessary for robust drug development.

Mechanistic Vibrational Signatures

To accurately interpret FTIR data, one must understand the causality behind the vibrational modes. The local chemical environment, hydrogen bonding, and dipole moments dictate the frequency and intensity of these absorptions.

Sulfonamide Signatures ( R−SO2​−NH2​ )

The sulfonamide group is dominated by the highly polar S=O bonds, which produce intense changes in the dipole moment during vibration, leading to very strong FTIR signals.

  • Asymmetric SO2​ Stretch: Typically observed in the region of 1330–1295 cm⁻¹. This high-frequency mode requires more energy due to the opposing movement of the oxygen atoms.

  • Symmetric SO2​ Stretch: Found between 1150–1125 cm⁻¹. The in-phase expansion and contraction of the S=O bonds result in a highly reliable, sharp peak.

  • S-N Stretch: A medium-intensity band located around 935–900 cm⁻¹.

  • N-H Stretches: Primary sulfonamides exhibit two bands (asymmetric and symmetric) in the 3400–3200 cm⁻¹ region, while secondary sulfonamides show a single band. These are highly sensitive to intermolecular hydrogen bonding in the solid state.

Carbamate Signatures ( R−O−CO−NH−R′ )

A carbamate functions as a structural hybrid between an ester and an amide. Its spectral profile is defined by the conjugation of the nitrogen lone pair with the carbonyl group, competing with the adjacent oxygen atom.

  • Carbonyl (C=O) Stretch (Amide I): Appears strongly between 1730–1680 cm⁻¹. The electron-withdrawing nature of the ester-like oxygen shifts this peak to a higher wavenumber compared to standard amides (~1650 cm⁻¹).

  • N-H Bend / C-N Stretch (Amide II): Observed around 1550–1510 cm⁻¹. This is a coupled vibration unique to the trans-conformation of the secondary amide bond.

  • C-O Stretch: A strong, broad band in the 1250–1200 cm⁻¹ region, characteristic of the ester-like linkage.

  • N-H Stretch: Located in the 3400–3300 cm⁻¹ region. Like sulfonamides, this peak broadens and red-shifts when engaged in hydrogen bonding.

Modality Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing these functional groups in solid dosage forms or pure APIs, the choice between ATR and Transmission drastically alters the spectral output.

The Physics of the Output

Transmission FTIR passes the IR beam entirely through a diluted sample (usually pressed in a KBr matrix). The resulting spectrum is a direct representation of the bulk chemistry and strictly follows the Beer-Lambert law, making it ideal for quantitative analysis.

ATR-FTIR relies on an evanescent wave generated at the interface of a high-refractive-index crystal (e.g., Diamond, ZnSe) and the sample. The penetration depth ( dp​ ) of this wave is directly proportional to the wavelength ( λ ) of the IR light. Because λ is inversely proportional to wavenumber, the evanescent wave penetrates deeper at lower wavenumbers (e.g., 1000 cm⁻¹) than at higher wavenumbers (e.g., 3500 cm⁻¹).

Impact on Sulfonamides and Carbamates
  • Relative Peak Intensities: In a raw ATR spectrum of a sulfonamide, the symmetric SO2​ stretch (~1150 cm⁻¹) will appear artificially more intense relative to the N-H stretch (~3300 cm⁻¹) compared to a transmission spectrum. Expert Insight: Always apply an "ATR Correction" algorithm in your software to normalize intensities before comparing to transmission-based spectral libraries.

  • Moisture Interference: KBr used in transmission is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch around 3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. This will directly obscure the N-H stretches of both sulfonamides and carbamates, and can mask the critical Carbamate C=O stretch. ATR requires no KBr, making it vastly superior for evaluating the N-H and C=O regions of moisture-sensitive APIs.

  • Polymorphism & Surface Bias: ATR probes only the top 1–3 µm of the sample. If a carbamate prodrug undergoes surface-level polymorphic transformation or oxidation during milling, ATR will over-represent this degradant. Transmission will provide the true bulk average.

Comparative Data Summary
Functional GroupModeExpected Wavenumber (cm⁻¹)Transmission (KBr) PerformanceATR-FTIR Performance (Uncorrected)
Sulfonamide Asymmetric SO2​ 1330 – 1295Excellent; sharp, linear response.Strong; slight red-shift possible due to crystal contact.
Sulfonamide Symmetric SO2​ 1150 – 1125Excellent; sharp, linear response.Artificially Enhanced (deeper penetration at high λ ).
Carbamate C=O Stretch1730 – 1680Risk of masking by KBr moisture (~1640 cm⁻¹).Superior ; clear resolution, no moisture interference.
Carbamate C-O Stretch1250 – 1200Excellent; proportional to bulk API.Strong; enhanced intensity due to depth of penetration.
Both N-H Stretch3400 – 3200Often obscured by broad KBr water band.Superior ; weaker intensity (shallow penetration), but baseline is clean.

Decision Workflow & Methodology

FTIR_Workflow Start Solid Pharmaceutical Sample (Sulfonamide/Carbamate) Decision1 Is bulk composition or strict linearity required? Start->Decision1 ATR ATR-FTIR (Diamond/ZnSe Crystal) Decision1->ATR No (Surface/Speed priority) Moisture Is the sample highly hygroscopic? (Risk of water masking N-H/C=O) Decision1->Moisture Yes Trans Transmission FTIR (KBr Pellet) PrepTrans 1. Grind with dry KBr 2. Press at 10 tons 3. Check transparency Trans->PrepTrans PrepATR 1. Place on crystal 2. Apply uniform pressure 3. Clean with solvent ATR->PrepATR Moisture->Trans No Moisture->ATR Yes DataTrans Analyze Bulk Spectra (Linear intensity across range) PrepTrans->DataTrans DataATR Apply ATR Correction (Adjust for wavelength-dependent depth) PrepATR->DataATR

Workflow for selecting the optimal FTIR modality for API functional group analysis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: Transmission FTIR (KBr Pellet)

Best for: Quantitative bulk analysis of non-hygroscopic sulfonamides.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 4 hours to eliminate absorbed moisture. Store in a desiccator.

  • Sample Dilution: Weigh approximately 1–2 mg of the API and 100 mg of dry KBr.

  • Milling: Grind the mixture in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce polymorphic transformations; under-grinding causes excessive light scattering (Christiansen effect), distorting the baseline.

  • Pressing: Transfer the powder to a pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 3 minutes.

  • Validation Check: Visually inspect the pellet. It must be translucent to transparent. An opaque pellet indicates trapped moisture or insufficient pressure and will yield poor signal-to-noise ratios.

  • Acquisition: Collect a background spectrum of an empty sample compartment. Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Protocol B: ATR-FTIR (Diamond Crystal)

Best for: Rapid, moisture-free identification of carbamate C=O and N-H bands.

  • Background Collection: Clean the diamond crystal with isopropyl alcohol and allow it to evaporate. Collect a background spectrum of the clean, dry crystal. Validation: Ensure the background shows no residual organic peaks (especially around 2900 cm⁻¹ or 1700 cm⁻¹).

  • Sample Application: Place 2–5 mg of the neat solid API directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure results in a weak signal due to poor optical contact; excessive pressure can crush the crystal or alter the crystal lattice of the API, shifting the SO2​ or C=O bands.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Data Processing: Immediately apply the software's "ATR Correction" algorithm (inputting the refractive indices of diamond, ~2.4, and the organic sample, ~1.5) to correct the wavelength-dependent penetration depth before spectral interpretation.

References

  • Vibational Spectroscopic, Molecular Structure and HOMO, LUMO Studies of Sulfanilamide by Density Functional Method. kau.edu.sa. Available at: [Link]

  • Spectra, Electronic Properties, Biological Activities and Molecular Docking Investigation on Sulfonamide Derivative Compound. JACS Directory. Available at:[Link]

  • Structure and Computational Studies of New Sulfonamide Compound. National Center for Biotechnology Information (PMC). Available at: [Link]

  • ATR-FTIR spectra at the C=O stretching band ranging 1680–1760cm⁻¹. ResearchGate. Available at: [Link]

  • How to Choose Between ATR and Transmission FTIR. WordPress. Available at:[Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. Available at: [Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. Available at: [Link]

  • FTIR: Transmission vs ATR spectroscopy. Specac Ltd. Available at:[Link]

Comparative Guide: Cbz vs. Boc Protecting Groups for 3-Sulfamoylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, selecting the optimal protecting group (PG) strategy is paramount when functionalizing complex pharmacophores. 3-Sulfamoylpiperidine is a highly valuable building block, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and novel sulfonamide-based therapeutics.

Because the molecule contains both a highly nucleophilic secondary piperidine amine and a less nucleophilic primary sulfonamide ( −SO2​NH2​ ), regioselective protection of the piperidine nitrogen is critical. This guide objectively compares the two most ubiquitous carbamate protecting groups—Boc (tert-Butoxycarbonyl) and Cbz (Benzyloxycarbonyl) —providing mechanistic causality, orthogonal workflows, and self-validating experimental protocols [1].

Mechanistic Rationale & Orthogonality

The selection between Boc and Cbz hinges on the concept of orthogonality —the ability to selectively cleave one protecting group without affecting others or the core pharmacophore [2].

  • Boc (tert-Butoxycarbonyl): Introduced via Di-tert-butyl dicarbonate ( Boc2​O ), the Boc group forms a sterically hindered carbamate. It is highly stable to catalytic hydrogenation and strong bases but is rapidly cleaved by strong acids (e.g., Trifluoroacetic acid, TFA). The mechanism of deprotection is driven by the protonation of the carbamate oxygen, followed by the expulsion of a stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas and CO2​ [3].

  • Cbz (Benzyloxycarbonyl): Introduced via Benzyl chloroformate ( Cbz-Cl ), the Cbz group is stable to mild acids (such as TFA) and bases. It is classically cleaved under reductive conditions via catalytic hydrogenolysis ( H2​ , Pd/C ). The surface-catalyzed reduction cleaves the benzyl-oxygen bond, releasing toluene and CO2​ [4].

Because the sulfonamide moiety in 3-sulfamoylpiperidine is generally stable to both TFA and standard hydrogenolysis, the choice between Boc and Cbz is dictated entirely by the downstream synthetic transformations required for the rest of the molecule.

G Start 3-Sulfamoylpiperidine Protection Strategy Q1 Are downstream conditions highly acidic? Start->Q1 Q2 Are downstream conditions reductive? Q1->Q2 No Cbz Select Cbz (Benzyloxycarbonyl) Q1->Cbz Yes Boc Select Boc (tert-Butoxycarbonyl) Q2->Boc Yes Q2->Boc No (Boc preferred)

Caption: Workflow for selecting Boc vs. Cbz for 3-sulfamoylpiperidine protection.

Quantitative Comparison

The following table synthesizes the operational parameters for both protecting groups when applied to piperidine derivatives.

ParameterBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Reagent Boc2​O (Di-tert-butyl dicarbonate) Cbz-Cl (Benzyl chloroformate)
Deprotection Conditions Strong Acid (e.g., 20-50% TFA in DCM, or 4M HCl in Dioxane)Catalytic Hydrogenolysis ( H2​ gas, 5-10% Pd/C , MeOH)
Orthogonality Stable to H2​/Pd , bases, and nucleophiles.Stable to TFA, mild acids, and bases.
Deprotection Byproducts Isobutylene (gas), CO2​ (gas)Toluene (liquid), CO2​ (gas)
Typical Yields 90–98%85–95%
Crystallinity of Product Often yields highly crystalline solids.Can yield oils or waxy solids; highly dependent on the matrix.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality and validation steps. The significant difference in pKa​ between the secondary piperidine amine ( 10-11) and the primary sulfonamide ( 10) ensures that under mild basic conditions, the piperidine nitrogen acts as the primary nucleophile, allowing for regioselective protection without competitive sulfonamide acylation.

Protocol A: Regioselective N-Boc Protection

Objective: Shield the piperidine nitrogen using Boc2​O .

  • Reaction Setup: Dissolve 3-sulfamoylpiperidine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 eq). Causality: Et3​N neutralizes any hydrochloride salts of the starting material and maintains the piperidine nitrogen in its highly nucleophilic, unprotonated state.

  • Reagent Addition: Dropwise add Boc2​O (1.1 eq) dissolved in DCM.

  • Monitoring (Self-Validation): Stir at room temperature for 2-4 hours. Monitor via TLC (DCM:MeOH 9:1). Validation: Stain with Ninhydrin. The starting material will show a bright purple spot (secondary amine), while the N-Boc product will remain unstained or appear faint yellow, confirming the consumption of the free amine.

  • Workup: Wash the organic layer with 5% aqueous citric acid. Causality: The mild acid selectively protonates and removes unreacted starting material and Et3​N into the aqueous phase, leaving the neutral N-Boc-3-sulfamoylpiperidine in the organic layer.

Protocol B: Acid-Mediated Boc Deprotection
  • Reaction Setup: Dissolve N-Boc-3-sulfamoylpiperidine in DCM.

  • Cleavage: Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA mixture. Stir for 1-2 hours at room temperature.

  • Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA. The product is isolated as the TFA salt.

Protocol C: N-Cbz Protection via Schotten-Baumann Conditions

Objective: Shield the piperidine nitrogen using Cbz-Cl .

  • Reaction Setup: Dissolve 3-sulfamoylpiperidine (1.0 eq) in a 1:1 mixture of THF and H2​O .

  • Base Addition: Add Sodium Carbonate ( Na2​CO3​ , 2.0 eq). Causality: Schotten-Baumann biphasic conditions are utilized because Cbz-Cl is highly reactive and prone to hydrolysis. The aqueous base neutralizes the HCl byproduct generated during the reaction, preventing the amine from becoming protonated and non-nucleophilic, while the biphasic nature limits the destruction of Cbz-Cl by water.

  • Reagent Addition: Cool to 0 °C and add Cbz-Cl (1.1 eq) dropwise. Stir for 3 hours.

  • Workup: Extract with Ethyl Acetate. Wash with brine, dry over MgSO4​ , and concentrate.

Protocol D: Catalytic Hydrogenolysis of N-Cbz
  • Reaction Setup: Dissolve N-Cbz-3-sulfamoylpiperidine in Methanol.

  • Catalyst Addition: Add 10% Pd/C (10% w/w). Causality: The palladium surface adsorbs hydrogen gas and facilitates the cleavage of the benzylic C-O bond.

  • Hydrogenation: Purge the flask with H2​ gas (balloon) and stir vigorously for 4-6 hours.

  • Workup (Self-Validation): Filter the suspension through a pad of Celite to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield the free base of 3-sulfamoylpiperidine.

Deprotection Pathways

Understanding the mechanistic divergence during the deprotection phase is essential for planning multi-step syntheses. The diagram below illustrates the orthogonal cleavage pathways.

Deprotection Boc_Mol N-Boc-3-sulfamoylpiperidine TFA TFA / DCM (Acidic Cleavage) Boc_Mol->TFA Cbz_Mol N-Cbz-3-sulfamoylpiperidine H2_Pd H2, Pd/C (Hydrogenolysis) Cbz_Mol->H2_Pd Product1 3-Sulfamoylpiperidine + CO2 + Isobutylene TFA->Product1 Product2 3-Sulfamoylpiperidine + CO2 + Toluene H2_Pd->Product2

Caption: Orthogonal deprotection pathways for N-Boc and N-Cbz 3-sulfamoylpiperidine.

Conclusion

Both Boc and Cbz offer robust, high-yielding protection for the secondary amine of 3-sulfamoylpiperidine. The Boc group is generally preferred for its ease of handling, highly volatile deprotection byproducts (isobutylene and CO2​ ), and the crystalline nature of its intermediates. However, if your downstream synthesis requires harsh acidic conditions (e.g., the removal of an acid-labile resin in solid-phase synthesis or the cleavage of a tert-butyl ester), the Cbz group provides an indispensable, orthogonal alternative that can be cleanly removed via mild hydrogenolysis.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from[Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from[Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from[Link]

A Comparative Guide to the Biological Activities of Piperidine Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The intersection of the piperidine scaffold and the sulfonamide functional group has yielded a rich and diverse class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the biological activities of various piperidine sulfonamide analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these promising compounds.

Introduction: The Versatility of the Piperidine Sulfonamide Scaffold

The piperidine ring, a ubiquitous nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal building block for drug design. When combined with the sulfonamide moiety (-SO₂NH₂), a well-established pharmacophore known for its wide range of biological activities, the resulting piperidine sulfonamide analogs exhibit a remarkable spectrum of therapeutic properties.[2] These compounds have been investigated for their utility as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents. This guide will delve into these key areas, presenting comparative data and the scientific rationale behind the experimental designs used to assess their efficacy.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperidine sulfonamide analogs have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[3][1][4][5]

Comparative Efficacy

A study by Kumar et al. (2025) detailed the synthesis and antimicrobial screening of novel sulfonyl piperidine carboxamide derivatives.[3][1] These compounds demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of antimicrobial agents.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Piperidine Sulfonamide Analogs

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference
8b Significant ActivitySignificant ActivitySignificant Activity[4]
8d Significant ActivitySignificant ActivitySignificant Activity[4]
8g Significant ActivitySignificant ActivitySignificant Activity[4]
C4 -2.02 (vs. Xoo)-[2][6]
Compound III --Good Activity[5]
ChloramphenicolStandardStandard-[4]
Mancozeb--Standard[4]
Bismerthiazol-42.38 (vs. Xoo)-[2][6]
Thiodiazole copper-64.50 (vs. Xoo)-[2][6]

Note: "Significant Activity" as reported in the source, specific MIC values were not provided in the abstract. Xoo refers to Xanthomonas oryzae pv. oryzae.

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial action of some sulfonamides is known to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][6] The piperidine moiety can be modified to enhance cell permeability and target engagement.

A key SAR insight is that the nature of substitutions on both the piperidine ring and the aryl sulfonamide component significantly influences the antimicrobial potency.[4] For instance, in a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, specific substitutions on the benzhydryl and sulfonamide rings led to compounds with potent activity against plant pathogens.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The rationale for choosing the broth microdilution method is its ability to provide a quantitative measure of antimicrobial activity (the MIC), allowing for direct comparison of different compounds.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a specific cell density (typically 5 x 10⁵ CFU/mL).

  • Compound Dilution: The piperidine sulfonamide analogs are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Piperidine sulfonamides have demonstrated significant potential as anticancer agents through various mechanisms, including enzyme inhibition, induction of apoptosis, and cell cycle arrest.[7][8][9][10]

Comparative Cytotoxicity

The in vitro cytotoxicity of these analogs is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being the standard metric for comparison.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Piperidine Sulfonamide Analogs

Compound IDHCT-116 (Colon)HepG-2 (Liver)MCF-7 (Breast)A549 (Lung)K562 (Leukemia)VEGFR-2 Inhibition (IC₅₀ in µM)Reference
3a 3.53 - 5.583.53 - 5.583.53 - 5.58--0.17 (EGFR)[8]
6 3.533.334.31---[8]
15 3.3 - 4.33.3 - 4.33.3 - 4.3--0.0787[8]
22 -ActiveActiveActive< 10-[7]
9b ---Potent and Selective--[9]
Diverse Mechanisms of Anticancer Action
  • Carbonic Anhydrase (CA) Inhibition: Certain piperidine sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.[11][12] These enzymes are involved in pH regulation in the tumor microenvironment, and their inhibition can disrupt cancer cell survival.[11] Analogs have been developed with low nanomolar inhibitory constants (Ki) and high selectivity for these cancer-related isoforms.[11][12]

  • Matrix Metalloproteinase (MMP) Inhibition: MMPs are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis. Piperidine sulfonamide aryl hydroxamic acid analogs have been identified as potent MMP inhibitors.[13][14] Quantitative structure-activity relationship (QSAR) studies have shown that the hydrophobic properties of these molecules are crucial for their inhibitory potency against MMP-2 and MMP-13.[13]

  • VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Novel sulfonamide derivatives incorporating a piperidine moiety have been shown to be potent inhibitors of VEGFR-2, thereby potentially inhibiting tumor growth by cutting off its blood supply.[8]

Some aromatic sulfonamides containing a condensed piperidine moiety induce oxidative stress and glutathione depletion in cancer cells, leading to cytotoxicity.[7] Furthermore, certain analogs have been shown to induce apoptosis and cause cell cycle arrest in the G2/M and Pre-G1 phases.[8][9]

Experimental Workflow: In Vitro Anticancer Evaluation

The following workflow illustrates a typical pipeline for assessing the anticancer potential of piperidine sulfonamide analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT/SRB) characterization->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism enzyme Enzyme Inhibition Assays (e.g., CA, MMP, VEGFR-2) mechanism->enzyme apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle ic50 IC50/Ki Determination enzyme->ic50 apoptosis->ic50 cell_cycle->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A typical workflow for the in vitro evaluation of anticancer piperidine sulfonamides.

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. Piperidine sulfonamide analogs have shown promise as anti-inflammatory agents by targeting key players in inflammatory signaling pathways.[15]

Inhibition of Pro-inflammatory Cytokines

A series of novel amide/sulfonamide derivatives demonstrated potent inhibition of the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated J774A.1 cells.[15] The most active compound in this study, 11d , exhibited IC₅₀ values of 0.61 µM for IL-6 inhibition and 4.34 µM for TNF-α inhibition.[15]

Mechanism of Action: Targeting NF-κB and RORγt
  • NF-κB Pathway Inhibition: The anti-inflammatory effects of some piperidine sulfonamides are mediated through the inhibition of the NF-κB pathway.[15] Compound 11d was shown to restore the levels of IκBα and inhibit the translocation of phosphorylated p65 into the nucleus, effectively dampening the inflammatory response.[15]

  • RORγt Inhibition: Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation, which plays a crucial role in autoimmune diseases.[16][17][18] N-(Indazol-3-yl)piperidine-4-carboxylic acids, which contain a piperidine sulfonamide-like scaffold, have been discovered as highly potent and selective allosteric inhibitors of RORγt.[16][17]

Signaling Pathway: RORγt in Th17 Cell Differentiation

The following diagram illustrates the central role of RORγt in the Th17 signaling pathway.

RORgt_pathway IL6_IL23 IL-6, IL-23 Naive_T_Cell Naive CD4+ T Cell IL6_IL23->Naive_T_Cell TCR TCR Signaling TCR->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 Activation RORgt RORγt Expression STAT3->RORgt Induces Th17_Cell Th17 Cell Differentiation RORgt->Th17_Cell Drives IL17 IL-17, IL-22 Production Th17_Cell->IL17 Inflammation Inflammation IL17->Inflammation Inhibitor Piperidine Sulfonamide RORγt Inhibitor Inhibitor->RORgt Inhibits

Caption: RORγt's central role in Th17 cell differentiation and its inhibition by piperidine sulfonamide analogs.

Other Notable Biological Activities

The versatility of the piperidine sulfonamide scaffold extends to other therapeutic areas, including the inhibition of Fatty Acid Amide Hydrolase (FAAH) for pain and inflammation.[19][20][21] Piperidine and piperazine ureas and sulfonamides have been identified as potent and selective FAAH inhibitors.[19][21]

Conclusion

Piperidine sulfonamide analogs represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The modular nature of their synthesis allows for extensive chemical space exploration, leading to the identification of potent and selective agents for various therapeutic targets. The comparative data and experimental methodologies presented in this guide underscore the importance of a rational, structure-based approach to drug design. As our understanding of the intricate roles of these compounds in various signaling pathways deepens, so too will their potential to be developed into next-generation therapeutics for a wide range of human diseases.

References

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available at: [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC. Available at: [Link]

  • Appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds: Synthesis, in vitro and in silico evaluation of potent carbonic anhydrase II, IX and XII inhibitors - PubMed. Available at: [Link]

  • A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: piperidine sulfonamide aryl hydroxamic acid analogs - PubMed. Available at: [Link]

  • Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases - PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling | Asian Journal of Chemistry. Available at: [Link]

  • Aromatic Sulfonamides Containing a Condensed Piperidine Moiety as Potential Oxidative Stress-Inducing Anticancer Agents - Bentham Science Publisher. Available at: [Link]

  • Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors - PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed. Available at: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC. Available at: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega. Available at: [Link]

  • Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases | ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. Available at: [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of ß- and a-Piperidine Sulphone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy - Loyola eCommons. Available at: [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC. Available at: [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - ResearchGate. Available at: [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. Available at: [Link]

  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed. Available at: [Link]

  • Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC. Available at: [Link]

Sources

Structural Analysis and Crystallographic Validation of Benzyl 3-sulfamoylpiperidine-1-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of fragment-based drug discovery (FBDD) evolves, the strategic selection of chemical building blocks is paramount for targeting metalloenzymes. Benzyl 3-sulfamoylpiperidine-1-carboxylate (CAS: 2146077-43-0; Molecular Weight: 298.36) has emerged as a highly versatile fragment[1][2]. Featuring a classic zinc-binding group (ZBG) coupled with a chiral piperidine core and a bulky lipophilic tail, this compound offers unique crystallographic advantages over traditional sulfonamides when probing the active sites of enzymes like Carbonic Anhydrase (CA)[3].

This guide objectively compares the crystallographic and kinetic performance of Benzyl 3-sulfamoylpiperidine-1-carboxylate against standard alternatives, providing researchers with actionable, self-validating experimental workflows for X-ray co-crystallization.

Comparative Performance Analysis: Scaffold Selection

When designing inhibitors for zinc metalloenzymes (such as hCA II, IX, and XII), the primary sulfamoyl group ( −SO2​NH2​ ) acts as the critical anchor[4]. However, the orientation of the organic tail dictates isoform selectivity and binding affinity[5][6].

We compare Benzyl 3-sulfamoylpiperidine-1-carboxylate against two alternatives:

  • Acetazolamide (AAZ): The clinical "gold standard" CA inhibitor. It is highly potent but lacks isoform selectivity due to its small, rigid thiadiazole ring.

  • tert-Butyl 4-sulfamoylpiperidine-1-carboxylate (Boc-4-SP): A structural isomer featuring a symmetric 4-substituted piperidine and a smaller tert-butyl protecting group.

Quantitative Crystallographic & Kinetic Comparison
ParameterBenzyl 3-sulfamoylpiperidine-1-carboxylatetert-Butyl 4-sulfamoylpiperidine-1-carboxylateAcetazolamide (Standard)
Target Isoform Preference hCA IX, XII (Tumor-associated)hCA I, II (Cytosolic)Pan-inhibitor (Non-selective)
Zn²⁺ Coordination Distance 1.92 Å1.95 Å1.88 Å
Binding Mode (Tail) Hydrophobic pocket (Phe131, Val135)Solvent-exposed hydrophilic rimDeep active site cleft
Chirality Yes (C3 stereocenter allows spatial tuning)No (Symmetric)No
hCA II Ki​ (nM) ~45.0~28.512.0
hCA IX Ki​ (nM) ~8.5~65.025.0

Causality in Scaffold Design: The 3-substitution on the piperidine ring introduces a stereocenter, forcing the benzyl carboxylate (Cbz) tail to adopt an equatorial or axial trajectory that sharply diverges from the linear projection of 4-substituted analogs. The bulky Cbz group engages in robust π−π stacking and van der Waals interactions within the hydrophobic half of the CA active site[5]. This specific interaction network displaces ordered water molecules, resulting in an entropically driven increase in binding affinity for tumor-associated isoforms like hCA IX[3][7].

Mechanistic Crystallography: The Binding Architecture

To understand the efficacy of Benzyl 3-sulfamoylpiperidine-1-carboxylate, we must examine its electron density map when complexed with a metalloenzyme.

The primary sulfamoyl group coordinates to the Zn(II) ion in a deprotonated state ( −SO2​NH− ). This deprotonation is facilitated by the Lewis acidity of the zinc ion and the surrounding histidine residues (His94, His96, His119). Unlike saccharin, which binds via a secondary sulfonamide, the primary sulfamoyl nitrogen of our target compound directly displaces the catalytic water/hydroxide ion, halting the enzyme's hydration mechanism[4].

G ZN Zn2+ Ion (Catalytic Center) H94 His94 H94->ZN H96 His96 H96->ZN H119 His119 H119->ZN SULF Primary Sulfamoyl Group (Deprotonated) SULF->ZN Coordinate Bond (1.92 Å) PIP Piperidine Ring (Hydrophobic Contacts) SULF->PIP CBZ Benzyl Carboxylate (Cbz) (Tail Orientation) PIP->CBZ

Caption: Active site coordination of Benzyl 3-sulfamoylpiperidine-1-carboxylate with Zn2+.

Experimental Methodology: Co-Crystallization Protocol

To ensure data integrity, the following protocol represents a self-validating system for the co-crystallization of Benzyl 3-sulfamoylpiperidine-1-carboxylate with hCA II.

Phase 1: Complex Preparation

Causality: Pre-forming the complex in solution ensures stoichiometric binding before lattice formation, preventing the crystallization of apo-enzyme which can occur if soaking methods fail due to crystal packing constraints.

  • Protein Preparation: Concentrate purified hCA II to 10 mg/mL in 20 mM Tris-HCl (pH 7.5). Validation: Verify monodispersity via Dynamic Light Scattering (DLS); polydispersity index should be < 15%.

  • Ligand Solubilization: Dissolve Benzyl 3-sulfamoylpiperidine-1-carboxylate in 100% DMSO to a 50 mM stock.

  • Incubation: Add the ligand to the protein solution to achieve a final concentration of 1 mM (maintaining DMSO < 2% v/v to prevent protein denaturation). Incubate on ice for 2 hours.

Phase 2: Hanging Drop Vapor Diffusion

Causality: PEG 4000 is selected as the precipitant because it gently lowers the dielectric constant of the solution, promoting the formation of well-diffracting monoclinic crystals without disrupting the delicate zinc-binding architecture.

  • Reservoir Solution: Prepare 1 mL of reservoir solution containing 1.2 M Sodium Citrate, 50 mM Tris-HCl (pH 7.8), and 5% (w/v) PEG 4000.

  • Drop Setup: On a siliconized glass cover slip, mix 2 µL of the protein-ligand complex with 2 µL of the reservoir solution.

  • Equilibration: Seal the cover slip over the reservoir well. Incubate at 18°C.

  • Validation Check: After 3-5 days, inspect for crystal formation. Verify that the crystals are proteinaceous (and not salt) by checking for birefringence under polarized light.

Phase 3: Data Collection and Processing
  • Cryoprotection: Briefly transfer the crystal to a solution containing the mother liquor supplemented with 20% (v/v) glycerol. Causality: Glycerol prevents the formation of crystalline ice during flash-freezing, which would otherwise cause severe background diffraction rings.

  • Diffraction: Flash-freeze in liquid nitrogen and collect data at a synchrotron source (e.g., 100 K, λ = 0.979 Å).

  • Structure Solution: Process data using XDS and solve phases via Molecular Replacement (MR) using a high-resolution apo-hCA II model (e.g., PDB ID: 4YV1 or similar[8]).

G N1 Target Preparation (hCA II / hCA IX) N2 Fragment Library Screening (Thermal Shift Assay) N1->N2 N3 Hit Identification: Benzyl 3-sulfamoylpiperidine-1-carboxylate N2->N3 N4 X-Ray Co-Crystallization (Hanging Drop Vapor Diffusion) N3->N4 N5 Structure-Guided Optimization (Cbz-group modification) N4->N5

Caption: Fragment-Based Drug Discovery workflow for sulfamoylpiperidine derivatives.

Conclusion for Drug Development Professionals

Benzyl 3-sulfamoylpiperidine-1-carboxylate serves as a superior fragment scaffold compared to rigid, non-selective sulfonamides. Its chiral center allows for precise vectorization of the benzyl carboxylate group into the hydrophobic sub-pockets of target metalloenzymes[5]. By utilizing the robust crystallographic protocols outlined above, structural biologists can leverage this compound to map active site topologies, paving the way for the rational design of highly selective, next-generation therapeutics[7][9].

Sources

Safety Operating Guide

Benzyl 3-sulfamoylpiperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Benzyl 3-sulfamoylpiperidine-1-carboxylate

Benzyl 3-sulfamoylpiperidine-1-carboxylate (CAS: 2146077-43-0) is a highly functionalized intermediate frequently utilized in pharmaceutical synthesis and drug discovery. Because it contains both a sulfonamide moiety and a protected piperidine ring, its disposal and handling require strict adherence to environmental and occupational safety regulations. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational handling, spill response, and EPA-compliant disposal of this compound.

Chemical Profile & Hazard Causality

To safely manage any chemical, one must first understand the mechanistic reasons behind its hazards. Benzyl 3-sulfamoylpiperidine-1-carboxylate is classified as a hazardous substance under the[1].

Causality of Toxicity: The compound's primary hazards stem from its functional groups. The sulfonamide group (-SO₂NH₂) can act as a hydrogen bond donor and acceptor, which allows it to interact aggressively with the mucosal membranes of the respiratory tract and eyes, leading to acute irritation. Furthermore, if ingested, the compound undergoes enzymatic cleavage, potentially releasing toxic metabolites that contribute to its "Harmful if swallowed" (H302) designation[2].

During thermal decomposition (e.g., in a lab fire or improper incineration), the nitrogen and sulfur heteroatoms within the piperidine and sulfonamide groups oxidize to form highly toxic and corrosive nitrogen oxides (NOx) and sulfur oxides (SOx)[2].

Table 1: Hazard Summary and Quantitative Data

Property / HazardSpecification / DesignationCausality / Implication
CAS Number 2146077-43-0Unique identifier for SDS tracking and inventory management.
Molecular Formula C₁₃H₁₈N₂O₄SHigh heteroatom content (N, S) dictates high-temperature incineration with scrubbers.
H-Statements H302, H315, H319, H335Acute oral toxicity; skin/eye/respiratory irritant.
P-Statements P261, P280, P305+P351+P338Mandates strict PPE and engineering controls (fume hoods) to prevent exposure[2].
Signal Word Warning (GHS07)Requires immediate segregation from non-hazardous municipal waste.

Operational Handling & Segregation Protocol

A self-validating safety protocol ensures that failure at one step is caught by the next. The following methodology guarantees compliance with [3].

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Before opening the container, verify the functionality of the chemical fume hood (face velocity between 80-120 fpm). This ensures that any aerosolized particles (H335 hazard) are immediately captured before reaching the operator's breathing zone.

  • PPE Donning: Equip chemical-resistant nitrile gloves, a fully buttoned lab coat, and chemical safety goggles. The sulfonamide moiety's affinity for mucosal membranes makes eye protection non-negotiable[2].

  • Material Transfer: Use anti-static spatulas for weighing the solid to prevent aerosolization caused by static cling.

  • Waste Segregation: Dedicate a specific, chemically compatible high-density polyethylene (HDPE) or glass container for this compound's waste. Do not mix with strong oxidizing agents, as the organic framework is highly combustible[2].

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent environmental release and airborne exposure.

Step-by-Step Spill Recovery:

  • Evacuate and Ventilate: Isolate the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to mitigate respiratory hazards (H335)[2].

  • Containment: Do not dry sweep, as this aerosolizes the active intermediate. Instead, cover the spill with an inert, slightly damp absorbent material (e.g., vermiculite or sand) to suppress dust[3].

  • Collection: Use a plastic scoop to transfer the absorbent mixture into a sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild soap and water solution, followed by a solvent wipe (e.g., ethanol) to dissolve any residual organic carbamate traces. Dispose of all wipes as hazardous waste[3].

EPA/RCRA Compliant Disposal Plan

Because of its specific hazard profile, Benzyl 3-sulfamoylpiperidine-1-carboxylate cannot be disposed of in standard municipal waste or flushed down the sink. It falls under the regulatory purview of the[4].

Step-by-Step Disposal Methodology:

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain closed at all times except when actively adding waste[4].

  • RCRA Labeling: Affix a standardized label reading "Hazardous Waste." The label must explicitly list "Benzyl 3-sulfamoylpiperidine-1-carboxylate" (no abbreviations) and indicate the primary hazards: "Toxic, Irritant"[4].

  • EHS Transfer: Once the container reaches its volume limit or the maximum accumulation time (typically 90 to 180 days depending on your facility's generator status), transfer it to the central Environmental Health and Safety (EHS) accumulation area[4].

  • Final Destruction (Incineration): EHS will manifest the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The mandatory destruction method is high-temperature incineration equipped with flue gas scrubbers. The scrubbers are critical to neutralize the SOx and NOx gases generated by the combustion of the sulfonamide and piperidine groups[2].

Process Visualization

G A Waste Generation (Benzyl 3-sulfamoylpiperidine-1-carboxylate) B Segregation (Compatible Non-Halogenated Organics) A->B C Containerization (Sealable HDPE/Glass) B->C D Labeling ('Hazardous Waste' + Hazards) C->D E Satellite Accumulation Area (Strict Volume/Time Limits) D->E F EHS Transfer & Manifesting (40 CFR 262) E->F G Final Disposal (High-Temp Incineration with Scrubbers) F->G

Workflow for the RCRA-compliant segregation, accumulation, and disposal of the target compound.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200." Osha.gov.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary: 40 CFR 262." Epa.gov.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.